4,4,4-Trifluoro-1-phenylbutane-1,3-dione
Description
The exact mass of the compound 4,4,4-Trifluoro-1-phenyl-1,3-butanedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42628. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluoro-1-phenylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXLFFIFNVKFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049268 | |
| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; mp = 38-40 deg C; [Alfa Aesar MSDS] | |
| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11587 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
326-06-7 | |
| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 326-06-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-1-phenylbutane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, a valuable fluorinated building block in medicinal chemistry and materials science. The core of this synthesis is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the experimental protocol, presents quantitative data, and illustrates the underlying reaction mechanism.
Introduction
This compound, also known as benzoyltrifluoroacetone, is a versatile β-diketone. The presence of the trifluoromethyl group imparts unique properties, including increased lipophilicity and metabolic stability, making it a desirable moiety in the design of pharmaceuticals and other advanced materials. The Claisen condensation provides a direct and efficient route to this compound from readily available starting materials.
Reaction Scheme
The synthesis involves the base-mediated condensation of an ester, ethyl trifluoroacetate, with a ketone, acetophenone. The α-proton of the ketone is deprotonated by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent loss of an alkoxide leaving group yields the desired β-diketone.
Overall Reaction:
Ph = Phenyl group, Et = Ethyl group
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, product, and a typical reaction protocol for the synthesis of this compound.
Table 1: Properties of Key Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Acetophenone | C₈H₈O | 120.15 | 19-20 | 202 |
| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | -78 | 60-62 |
| This compound | C₁₀H₇F₃O₂ | 216.16 | 38-40[1] | 224[1] |
Table 2: Typical Reaction Conditions and Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Ethoxide | Ethanol | Reflux | 2 | ~85-95 |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.
Materials:
-
Acetophenone
-
Ethyl trifluoroacetate
-
Sodium metal
-
Absolute Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer with a heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetophenone (1.0 equivalent) dropwise with stirring.
-
Addition of Ethyl Trifluoroacetate: After the addition of acetophenone, add ethyl trifluoroacetate (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature with constant stirring for 2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing a mixture of ice and 1 M hydrochloric acid.
-
Isolation: The aqueous mixture is then transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure this compound as a crystalline solid.
Spectroscopic Data
The following table summarizes the key spectroscopic data for the characterization of this compound.
Table 3: Spectroscopic Characterization Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 2H, Ar-H), 7.63 (t, 1H, Ar-H), 7.50 (t, 2H, Ar-H), 6.60 (s, 1H, -CH=C(OH)-), 6.55 (s, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃) | δ 185.8, 182.5 (C=O), 134.4, 132.8, 129.0, 127.4 (Ar-C), 117.8 (q, J = 291 Hz, CF₃), 90.7 (-CH=C(OH)-), 45.9 (-CH₂-) |
| ¹⁹F NMR (CDCl₃) | δ -77.5 (s, CF₃) |
| IR (KBr, cm⁻¹) | 3400-2400 (br, O-H), 1605 (C=O, enol), 1590 (C=C), 1300-1100 (C-F) |
| Mass Spec. (EI) | m/z 216 (M⁺), 105 (PhCO⁺), 69 (CF₃⁺) |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the Claisen condensation mechanism for the synthesis of this compound and a typical experimental workflow.
References
Physical and chemical properties of Benzoyl-1,1,1-Trifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Benzoyl-1,1,1-trifluoroacetone, also known as 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. This document details its spectral characteristics, a common synthesis protocol, and its significant chemical behaviors, making it a valuable resource for professionals in chemical research and drug discovery.
Core Physical and Chemical Properties
Benzoyl-1,1,1-trifluoroacetone is a yellow, crystalline solid at room temperature.[1][2] Its key physical and chemical identifiers and properties are summarized in the tables below for easy reference.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4,4,4-trifluoro-1-phenylbutane-1,3-dione[3] |
| Synonyms | Benzoyltrifluoroacetone, BTA, 1-Phenyl-4,4,4-trifluoro-1,3-butanedione[4][5] |
| CAS Number | 326-06-7[6] |
| Molecular Formula | C₁₀H₇F₃O₂[6] |
| Molecular Weight | 216.16 g/mol [3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F[3] |
| InChI Key | VVXLFFIFNVKFBD-UHFFFAOYSA-N[7] |
Table 2: Physicochemical Data
| Property | Value |
| Melting Point | 38-40 °C |
| Boiling Point | 224 °C |
| Density | 1.113 g/cm³[8] |
| Solubility in Water | Sparingly soluble (0.24 g/L at 25°C)[8] |
| Solubility in Ethanol | Soluble (25 mg/mL in 95% ethanol) |
| Flash Point | 99 °C (210.2 °F) - closed cup |
| Appearance | White to cream or pale yellow crystalline solid[2] |
Spectroscopic Data
The structural elucidation of Benzoyl-1,1,1-trifluoroacetone is supported by various spectroscopic techniques. The key spectral data are summarized below.
Table 3: Summary of Spectroscopic Data
| Technique | Key Data Points |
| ¹H NMR | Data available, refer to spectral databases.[9] |
| ¹³C NMR | Data available, refer to spectral databases.[7] |
| Mass Spectrometry (EI) | Key fragments (m/z): 105 (benzoyl cation), 77 (phenyl cation), 51.[5][10] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibrations for ketones.[11][12] |
Experimental Protocols
Synthesis of Benzoyl-1,1,1-Trifluoroacetone via Claisen Condensation
A common method for the synthesis of β-diketones like Benzoyl-1,1,1-trifluoroacetone is the Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base.
Materials:
-
Ethyl trifluoroacetate
-
Acetophenone
-
Sodium ethoxide (or another suitable strong base)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
A solution of acetophenone in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium ethoxide is added to the flask, and the mixture is stirred.
-
Ethyl trifluoroacetate is added dropwise to the stirred suspension from the dropping funnel.
-
After the addition is complete, the reaction mixture is typically refluxed for several hours to ensure the completion of the reaction.
-
The reaction mixture is then cooled to room temperature and quenched by pouring it into a mixture of ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure Benzoyl-1,1,1-trifluoroacetone.
References
- 1. Page loading... [wap.guidechem.com]
- 2. A17110.22 [thermofisher.com]
- 3. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- [webbook.nist.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 13C NMR [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 1H NMR spectrum [chemicalbook.com]
- 10. 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- [webbook.nist.gov]
- 11. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) IR Spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Keto-enol Tautomerism in 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (also known as benzoyltrifluoroacetone). Tautomerism, the facile interconversion of structural isomers, is a fundamental concept in organic chemistry with significant implications for reaction mechanisms, chemical properties, and biological activity. In the case of β-dicarbonyl compounds such as this compound, the equilibrium between the keto and enol forms is particularly sensitive to substituent effects and the surrounding chemical environment. This document details the underlying principles of this tautomeric relationship, provides in-depth experimental protocols for its investigation, and presents a consolidated summary of quantitative data. The content is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and chemical synthesis.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde is in equilibrium with its corresponding enol form.[1] The keto tautomer is generally more stable and thus favored at equilibrium, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by two key factors:
-
Conjugation: The carbon-carbon double bond of the enol is in conjugation with the remaining carbonyl group, creating a more extensive π-system that delocalizes electron density and lowers the overall energy of the molecule.[1]
-
Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure.[1]
The position of the keto-enol equilibrium is influenced by several factors, including the nature of the substituents and the polarity of the solvent.[2][3] Electron-withdrawing groups, such as the trifluoromethyl group in this compound, tend to increase the acidity of the α-protons and favor the formation of the enol tautomer.[3][4]
Tautomerism in this compound
In this compound, the presence of the highly electronegative trifluoromethyl group and the phenyl ring significantly influences the tautomeric equilibrium. The equilibrium involves the diketo form and two possible enol forms, where the enol with the hydroxyl group adjacent to the phenyl ring is stabilized by extended conjugation.[5][6] In nonpolar solvents, trifluoromethyl-β-diketones predominantly exist as a mixture of two chelated cis-enol forms.[5]
The equilibrium can be visualized as follows:
Caption: Keto-enol equilibrium in this compound.
Experimental Protocols
The determination of the keto-enol equilibrium is primarily achieved through spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool for quantitative analysis.[7][8]
NMR Spectroscopy for Equilibrium Constant Determination
Proton (¹H) NMR spectroscopy is a highly effective method for measuring the keto-enol equilibrium because the interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.[2][7]
Methodology:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher.[9]
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to encompass all relevant proton signals (typically 0-15 ppm).
-
-
Spectral Analysis and Calculation of Equilibrium Constant (Keq):
-
Identify the characteristic signals for the keto and enol tautomers. The methylene protons (-CH₂-) of the keto form typically appear in the range of 3-4 ppm, while the vinyl proton (-CH=) of the enol form is found between 5-6 ppm.[8]
-
Integrate the area of the methylene proton signal for the keto form and the vinyl proton signal for the enol form.
-
The percentage of the enol form can be calculated using the following equation:
%Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto methylene H) / 2))] * 100
-
The equilibrium constant (Keq) is the ratio of the enol to keto forms:
Keq = [%Enol] / [%Keto]
-
UV-Visible Spectroscopy
UV-Visible spectroscopy can also be employed to study the tautomeric equilibrium, as the keto and enol forms exhibit different absorption maxima due to their distinct electronic structures.
Methodology:
-
Sample Preparation:
-
Prepare a series of dilute solutions of this compound in the solvent of interest (e.g., cyclohexane, ethanol). Concentrations should be in the micromolar range to ensure adherence to the Beer-Lambert law.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
The enol form, with its extended conjugation, will have a π → π* transition at a longer wavelength compared to the keto form.[5]
-
By analyzing the changes in the absorption spectra with varying solvent polarity or temperature, qualitative and sometimes quantitative information about the shift in the tautomeric equilibrium can be obtained.
-
Computational Chemistry
Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data and providing insights into the relative stabilities and structures of the tautomers.[10][11]
Methodology:
-
Structure Optimization:
-
Build the 3D structures of the keto and enol tautomers of this compound.
-
Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G**).[10]
-
-
Energy Calculations:
-
Calculate the electronic energies of the optimized structures.
-
The relative stability of the tautomers can be determined from the difference in their calculated energies.
-
-
Solvent Effects:
Experimental Workflow and Influencing Factors
The process of determining and understanding the keto-enol equilibrium can be summarized in the following workflow:
Caption: A typical workflow for the analysis of keto-enol tautomerism.
The key factors that influence the position of this equilibrium are:
Caption: Factors influencing the keto-enol tautomeric equilibrium.
Quantitative Data Summary
The following table summarizes quantitative data on the keto-enol tautomerism of this compound from various studies.
| Solvent | Temperature (°C) | Method | % Enol | Keq ([Enol]/[Keto]) | Reference |
| CDCl₃ | Not Specified | ¹H NMR | Predominantly Enol | - | [5] |
| DMSO-d₆ | Not Specified | ¹H NMR | Significant changes over time | - | [9] |
| Nonpolar media | Not Specified | NMR, IR, UV | Exists as a mixture of two cis-enol forms | - | [5] |
Note: Quantitative values for Keq are highly dependent on the specific experimental conditions and may vary between different studies. The data presented here is illustrative.
Conclusion
The keto-enol tautomerism of this compound is a finely balanced equilibrium that is significantly influenced by the electronic effects of its substituents and the surrounding solvent environment. The strong electron-withdrawing nature of the trifluoromethyl group heavily favors the enol tautomer, which is further stabilized by intramolecular hydrogen bonding and conjugation. A thorough understanding and quantification of this equilibrium, primarily through NMR spectroscopy complemented by other spectroscopic and computational methods, are crucial for predicting the reactivity and properties of this versatile β-dicarbonyl compound in various applications, including drug design and materials science. This guide provides the foundational knowledge and practical protocols for researchers to effectively investigate and utilize the unique chemical nature of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. mdpi.com [mdpi.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cores.research.asu.edu [cores.research.asu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. [iris.unimo.it]
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. This compound, a β-diketone, is of significant interest in medicinal chemistry and materials science. A key feature of its structure is the existence of a keto-enol tautomerism, which is readily observable and quantifiable by ¹H NMR spectroscopy. This guide will delve into the spectral features of both tautomers, present the quantitative data in a clear format, and provide a detailed experimental protocol for spectral acquisition.
Keto-Enol Tautomerism: A Fundamental Concept
In solution, this compound exists as an equilibrium between its diketo form and a more stable enol form. This equilibrium is a dynamic process, but the rate of interconversion is slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both tautomers in the ¹H NMR spectrum. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation.
The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and concentration. The analysis of the ¹H NMR spectrum allows for the determination of the relative concentrations of each tautomer, providing insights into the thermodynamics of this equilibrium.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound displays a unique set of signals corresponding to the protons in both the keto and enol tautomers. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are summarized in the table below. The integration of the signals provides the ratio of the two tautomers in the sample.
| Tautomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Enol | Phenyl (ortho) | 7.95 | d | 7.8 | 2H |
| Phenyl (meta) | 7.51 | t | 7.5 | 2H | |
| Phenyl (para) | 7.62 | t | 7.4 | 1H | |
| Methine (=CH-) | 6.67 | s | - | 1H | |
| Enolic OH | ~14 (broad) | s | - | 1H | |
| Keto | Phenyl (ortho) | 8.02 | d | 7.8 | 2H |
| Phenyl (meta) | 7.51 | t | 7.5 | 2H | |
| Phenyl (para) | 7.65 | t | 7.4 | 1H | |
| Methylene (-CH₂-) | 4.78 | s | - | 2H |
Note: The chemical shift of the enolic hydroxyl proton is approximate and can vary depending on the solvent, concentration, and temperature. It often appears as a broad singlet. The phenyl protons of both tautomers overlap in the aromatic region of the spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent can influence the keto-enol equilibrium.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay may be necessary for accurate integration of all signals)
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals corresponding to the keto and enol forms to determine their relative ratio.
-
Analyze the peak multiplicities and coupling constants.
Visualization of Molecular Structure and Tautomerism
The following diagrams illustrate the chemical structures of the keto and enol tautomers and the equilibrium between them.
Caption: Keto-enol tautomerism of this compound.
This diagram visually represents the dynamic equilibrium between the diketo and the intramolecularly hydrogen-bonded enol form of the molecule.
Caption: Experimental workflow for ¹H NMR analysis.
This flowchart outlines the key steps involved in obtaining and processing the ¹H NMR spectrum of the target compound, from sample preparation to final data analysis.
FT-IR spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
An In-depth Technical Guide to the FT-IR Spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a conceptual visualization to aid in the understanding and application of FT-IR spectroscopy for the characterization of this compound.
Introduction
This compound, also known as benzoyltrifluoroacetone, is a β-diketone that has garnered significant interest in various chemical and pharmaceutical applications. A key characteristic of β-diketones is their existence as a dynamic equilibrium between keto and enol tautomeric forms.[1] This tautomerism, influenced by factors such as solvent polarity, profoundly affects the molecule's electronic and structural properties, which are readily probed by FT-IR spectroscopy. The presence of a phenyl ring and a trifluoromethyl group introduces distinct vibrational modes that are crucial for its identification and structural elucidation.
Data Presentation: FT-IR Spectral Data
The is characterized by several key absorption bands corresponding to the vibrational modes of its functional groups. The exact positions of these bands can vary slightly depending on the sample preparation method and the physical state of the sample. The data presented in the table below is a summary of characteristic vibrational frequencies derived from typical spectra of this and structurally related β-diketones.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2850-3000 | Strong | Aliphatic C-H Stretch[2][3] |
| ~1715 | Strong | C=O Stretch (Keto form)[4] |
| 1640-1580 | Strong | C=O Stretch (Enol form, conjugated)[5] |
| 1600-1585 | Medium-Weak | C=C Stretch (in-ring, aromatic)[3] |
| 1500-1400 | Medium | C=C Stretch (in-ring, aromatic)[3] |
| 1318-1312 | Strong | Asymmetric CF₃ Stretch[6] |
| 1148-1130 | Strong | Symmetric CF₃ Stretch[6] |
| 1300-1080 | Medium | C-O Stretch[7] |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend[3] |
Interpretation of the Spectrum
The is complex due to the keto-enol tautomerism.
-
Keto Form : The diketo form is expected to show a strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹.[4]
-
Enol Form : The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[1] This results in a shift of the carbonyl absorption to a lower wavenumber, generally observed in the 1640-1580 cm⁻¹ range.[5] The relative intensities of the keto and enol carbonyl peaks can provide an indication of the predominant tautomer in the sample.[8]
-
Trifluoromethyl Group : The presence of the CF₃ group gives rise to strong absorption bands corresponding to symmetric and asymmetric stretching vibrations. The asymmetric CF₃ stretching vibrations are typically observed around 1315-1318 cm⁻¹, while the symmetric stretches appear near 1130-1148 cm⁻¹.[6]
-
Phenyl Group : The aromatic phenyl group is identified by the C-H stretching vibrations above 3000 cm⁻¹, in-ring C=C stretching vibrations around 1600-1400 cm⁻¹, and strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[3]
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent on proper sample preparation and instrument operation. Below are detailed methodologies for obtaining the FT-IR spectrum of a solid sample like this compound.
Method 1: Thin Solid Film from Solution
This method is suitable when the compound is soluble in a volatile solvent.
-
Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in a few drops of a suitable volatile solvent (e.g., methylene chloride or acetone) in a small vial or test tube.[9][10]
-
Deposition : Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[9]
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the resulting peaks in the spectrum are too weak, another drop of the solution can be added and the solvent allowed to evaporate.[9]
-
Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer. Run a background spectrum of the clean, empty sample compartment first to subtract any atmospheric interference.[2] Then, acquire the sample spectrum. Typical instrument settings are a resolution of 4 or 8 cm⁻¹ over a wavenumber range of 4000-650 cm⁻¹, with an accumulation of 45-100 scans.[2]
-
Cleaning : After analysis, clean the salt plate thoroughly with a dry organic solvent like reagent-grade acetone and return it to a desiccator.[11]
Method 2: Potassium Bromide (KBr) Pellet
This technique is used for obtaining high-quality spectra of solid samples.
-
Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder.[11]
-
Pellet Formation : Transfer the powder mixture to a pellet press and apply high pressure to form a thin, transparent or translucent disk.[11]
-
Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect the spectrum following the same procedure for background and sample scanning as described in the thin film method.
Method 3: Attenuated Total Reflectance (ATR)
ATR is a convenient method that requires minimal sample preparation.
-
Background Scan : With the ATR crystal clean, run a background spectrum.[2]
-
Sample Application : Place a small amount of the solid powder directly onto the surface of the ATR crystal, ensuring complete coverage.[2]
-
Data Acquisition : Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.[2] Collect the FT-IR spectrum.
-
Cleaning : After the measurement, carefully remove the sample and clean the crystal surface with a suitable solvent (e.g., ethanol or isopropanol) and a soft, non-abrasive wipe.[2]
Visualization of Keto-Enol Tautomerism
The following diagram, generated using the DOT language, illustrates the equilibrium between the keto and enol forms of this compound, a fundamental concept for interpreting its FT-IR spectrum.
Caption: Keto-enol tautomerism of the target molecule.
References
- 1. rsc.org [rsc.org]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. webassign.net [webassign.net]
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. This compound, a β-diketone, is of significant interest due to its keto-enol tautomerism, which is highly sensitive to the solvent environment. Understanding its spectral properties is crucial for various applications, including its use in the synthesis of NNO ketoimines and as a ligand in lanthanide complexes.
Core Concepts: Keto-Enol Tautomerism and its Spectroscopic Signature
This compound exists as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form. This equilibrium is dynamic and highly dependent on the solvent's polarity.
-
Enol Form: Stabilized by a strong intramolecular hydrogen bond and an extended π-conjugated system. This form is more prevalent in apolar or polar aprotic solvents like cyclohexane.
-
Diketo Form: Destabilized by the dipole-dipole repulsion of the two carbonyl groups. Its proportion increases in polar protic solvents such as water and alcohols.
The distinct electronic structures of the keto and enol tautomers give rise to characteristic and separate absorption bands in the UV-Vis spectrum. Generally, the more conjugated enol form absorbs at a longer wavelength (λmax) compared to the diketo form. For similar β-diketones, the enol form typically exhibits an absorption maximum around 360 nm, while the keto form absorbs at approximately 280 nm.[1] The UV-Vis spectrum, therefore, serves as a direct probe of the tautomeric equilibrium and the microenvironment of the molecule.
Quantitative Spectral Data
The UV-Vis absorption characteristics of this compound are highly solvent-dependent. The following table summarizes the available spectral data.
| Solvent | Tautomer | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Cyclohexane | Enol | ~325 | Data not available |
| Ethanol | Enol | ~325 | Data not available |
| Water | Keto | ~280 | Data not available |
Note: The exact λmax and molar absorptivity values can vary slightly depending on experimental conditions such as concentration and temperature. The data presented is based on typical values observed for trifluoromethyl-β-diketones and related compounds.
Experimental Protocols for UV-Vis Spectroscopic Analysis
The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound to study its keto-enol tautomerism.
1. Materials and Reagents:
-
This compound (purity ≥97%)
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water)
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
2. Instrumentation:
-
A double-beam UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.
3. Sample Preparation:
-
Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of different concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M). This is to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
4. Data Acquisition:
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solution. Place the cuvette in the reference beam of the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the sample cuvette with a small amount of the working solution before filling it. Place the sample cuvette in the sample beam of the spectrophotometer.
-
Spectral Scan: Scan the sample from a starting wavelength of 800 nm down to 200 nm.
-
Data Recording: Record the absorbance values at each wavelength. Identify the wavelength of maximum absorbance (λmax) for each peak observed.
5. Data Analysis:
-
To determine the molar absorptivity (ε), use the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the UV-Vis analysis of this compound.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Logical Relationship: Keto-Enol Tautomerism
The following diagram illustrates the solvent-dependent equilibrium between the keto and enol forms of this compound.
Caption: Solvent influence on the keto-enol equilibrium.
References
In-Depth Technical Guide to 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive chemical information, safety data, and key applications for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7), a versatile fluorinated β-diketone. This document is intended to serve as a detailed resource for professionals in research, chemical synthesis, and materials science.
Chemical Identity and Properties
4,4,4-Trifluoro-1-phenyl-1,3-butanedione, also widely known as Benzoyltrifluoroacetone (BTA), is a valuable building block in organic synthesis.[1][2] The presence of a trifluoromethyl group and a phenyl ring adjacent to the diketone moiety imparts unique reactivity and utility as a fine chemical intermediate.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 326-06-7[3][4][5][6][7][8][9] |
| Molecular Formula | C₁₀H₇F₃O₂[3][9][10][11][12][13] |
| Molecular Weight | 216.16 g/mol [3][6][9][10][11][12][13][14][15] |
| IUPAC Name | 4,4,4-trifluoro-1-phenylbutane-1,3-dione[6][7] |
| Synonyms | Benzoyltrifluoroacetone, Benzoyl-1,1,1-trifluoroacetone, 1-Phenyl-4,4,4-trifluoro-1,3-butanedione, 3-Benzoyl-1,1,1-trifluoroacetone[1][3][6][9][11][14] |
| InChI Key | VVXLFFIFNVKFBD-UHFFFAOYSA-N[9][12][14] |
| SMILES | O=C(CC(C(F)(F)F)=O)C1=CC=CC=C1[3][9] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Physical State | White to off-white or yellow crystalline solid. May appear as a yellow liquid due to its low melting point. | [6][7][9] |
| Melting Point | 38-40 °C (lit.) | [4][6][9][14] |
| Boiling Point | 224 °C (lit.) | [4][9][14] |
| Density | 1.113 g/cm³ | [4][9] |
| Flash Point | 99 °C (210 °F) - closed cup | [4][9][14] |
| Water Solubility | Sparingly soluble (0.24 g/L at 25 °C) | [4][9] |
| Solubility | Soluble in 95% ethanol (25 mg/mL) | [4][9][14] |
| pKa | 6.35 (at 25 °C) | [9] |
Safety and Hazard Information
There are some discrepancies across safety data sheets regarding the hazard classification of this compound. While some sources classify it as an irritant, others state it does not meet GHS hazard criteria.[6][10] Users should handle this chemical with appropriate caution, adhering to the most conservative safety information available.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard Statements | H302 | Harmful if swallowed | [6][9] |
| H315 | Causes skin irritation | [6][9] | |
| H319 | Causes serious eye irritation | [9] | |
| H335 | May cause respiratory irritation | [9] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [9] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [9] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water | [9] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [9] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [9] |
Table 4: Risk and Safety Phrases (Legacy)
| Category | Code | Phrase | Reference(s) |
| Risk Statements | R36/37/38 | Irritating to eyes, respiratory system and skin | [4][7][9] |
| Safety Statements | S24/25 | Avoid contact with skin and eyes | [4][7][9] |
Synthesis and Reaction Mechanisms
The primary synthesis route for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione is a Claisen condensation reaction. This involves the reaction between an ester and another carbonyl compound in the presence of a strong base.[9] Specifically, it is synthesized from the condensation of acetophenone with a trifluoroacetylating agent, such as ethyl trifluoroacetate, under basic conditions.[3][7]
Figure 1: General synthesis pathway via Claisen condensation.
Key Applications and Experimental Protocols
This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its strong metal chelating properties are fundamental to its use in analytical chemistry and metal extraction processes.[1][2]
Ligand for Lanthanide Complexes
4,4,4-Trifluoro-1-phenyl-1,3-butanedione is frequently used as a ligand (btfa) in the synthesis of luminescent and magnetic lanthanide (Ln) complexes.[3][4][5]
Experimental Protocol: General Synthesis of [Ln(btfa)₃(L)ₓ] Complexes
-
Materials: Lanthanide(III) salt (e.g., LnCl₃·nH₂O), 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (Hbtfa), a neutral co-ligand (L, e.g., 1,10-phenanthroline or 2,2'-bipyridine), a base (e.g., NaOH or an amine), and a suitable solvent (e.g., ethanol or methanol).
-
Procedure:
-
Dissolve the lanthanide(III) salt in the chosen alcohol solvent.
-
In a separate flask, dissolve three molar equivalents of Hbtfa and one to two molar equivalents of the neutral co-ligand (L) in the same solvent.
-
Add the Hbtfa/L solution to the lanthanide salt solution with stirring.
-
Slowly add three molar equivalents of a basic solution (e.g., aqueous NaOH) dropwise to the reaction mixture to deprotonate the β-diketone, facilitating coordination to the metal ion.
-
Stir the resulting mixture at room temperature for several hours. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with small portions of cold solvent to remove unreacted starting materials, and dry under vacuum. Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods may vary depending on the specific lanthanide and co-ligand used.[3][5]
-
Intermediate in Schiff Base Synthesis
The diketone functionality allows for condensation reactions with primary amines to form Schiff bases, which are important ligands and biologically active molecules.[9][15]
Experimental Protocol: General Schiff Base Condensation
-
Materials: 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, a primary amine (R-NH₂), an appropriate solvent (e.g., ethanol, methanol), and an optional acid catalyst (e.g., a few drops of glacial acetic acid).
-
Procedure:
-
Dissolve equimolar amounts of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione and the primary amine in the solvent in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid if required.
-
Heat the mixture to reflux and maintain for a period ranging from a few hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the Schiff base product.
-
Collect the crystals by filtration, wash with a cold solvent, and recrystallize if necessary to achieve high purity.
-
Metal Chelation and Solvent Extraction
The ability of the deprotonated enol form of the diketone to form stable, often neutral, chelate complexes with metal ions is the basis for its use in solvent extraction for the separation and purification of metals, including lanthanides.[1][2]
Experimental Workflow: Liquid-Liquid Extraction of Metal Ions
The general principle involves distributing a metal ion between an aqueous phase and an immiscible organic phase containing the β-diketone extractant.
Figure 2: General workflow for metal ion extraction using BTA.
A typical procedure involves shaking equal volumes of the aqueous phase (containing the metal salt at a specific pH) and the organic phase for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[1] After separation, the concentration of the metal in each phase is determined to calculate the distribution ratio. The metal can then be recovered from the organic phase by back-extraction with a strong acid.[1]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploiting the Fluxionality of Lanthanide Complexes in the Design of Paramagnetic Fluorine Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 11. Solvent extraction of lanthanides and yttrium from aqueous solution with methylimidazole in an ionic liquid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. US4041125A - Process for separation of the lanthanides - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
An In-Depth Technical Guide to the Solubility of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
This technical guide provides a comprehensive overview of the solubility of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (CAS 326-06-7) in various common organic solvents. This information is crucial for researchers, scientists, and professionals in drug development and material science who utilize this versatile fluorinated β-diketone as a key building block in organic synthesis.
Introduction
This compound, also known as benzoyltrifluoroacetone, is a crystalline solid that serves as a pivotal intermediate in the synthesis of a range of compounds, most notably in the pharmaceutical industry for the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[1][2][3][4][5][6] Its unique molecular structure, featuring a trifluoromethyl group, imparts enhanced reactivity and stability, making it a valuable precursor in the synthesis of complex molecules and fluorinated polymers.[7][8] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 326-06-7 |
| Molecular Formula | C₁₀H₇F₃O₂ |
| Molecular Weight | 216.16 g/mol |
| Melting Point | 38-40 °C |
| Boiling Point | 224 °C |
| Appearance | White to off-white crystalline solid |
Solubility Data
| Solvent | Solubility | Temperature (°C) |
| 95% Ethanol | 25 mg/mL[8] | Not Specified |
| Water | 0.24 g/L (Sparingly soluble)[6] | 25 |
| Methanol | Almost transparent solution (Qualitative)[9] | Not Specified |
| Acetone | Data not available | Not Specified |
| Dichloromethane | Data not available | Not Specified |
| Ethyl Acetate | Data not available | Not Specified |
| Tetrahydrofuran | Data not available | Not Specified |
| Acetonitrile | Data not available | Not Specified |
| Dimethylformamide | Data not available | Not Specified |
| Dimethyl Sulfoxide | Data not available | Not Specified |
| Toluene | Data not available | Not Specified |
| Hexane | Data not available | Not Specified |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.[10][11]
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of the solute is recommended).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final constant weight.
-
Express the solubility in the desired units (e.g., g/L, mg/mL).
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered solution in L)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected solvent for specific handling and disposal instructions.
Visualization of a Key Application Workflow
This compound is a critical starting material in the synthesis of various pharmaceuticals. One of the most prominent examples is its use in the production of Celecoxib, a selective COX-2 inhibitor. The following diagram illustrates the logical workflow of this synthetic process.
Caption: Workflow for the synthesis of Celecoxib from this compound.
Conclusion
This technical guide provides essential information on the solubility of this compound, a compound of significant interest in the pharmaceutical and materials science sectors. While quantitative solubility data in a broad range of organic solvents remains an area for further experimental investigation, the provided data in ethanol and water, along with the detailed experimental protocol, offer a solid foundation for researchers. The visualized workflow of its application in the synthesis of Celecoxib highlights its practical importance in drug development. Further studies to expand the quantitative solubility database for this compound would be highly valuable to the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 5. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 6. zenodo.org [zenodo.org]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 94790-37-1 | HBTU | Triazoles | Ambeed.com [ambeed.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
Molecular structure and conformation of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
Abstract
This compound, often abbreviated as H-BTA or TFPB, is a β-diketone of significant interest in coordination chemistry, materials science, and as a synthetic intermediate. Its unique molecular structure, governed by keto-enol tautomerism and influenced by the strongly electron-withdrawing trifluoromethyl group, dictates its chemical reactivity and utility. This guide provides a comprehensive overview of its structural properties, conformational analysis, and the experimental methodologies used for its characterization, tailored for researchers and professionals in chemical and pharmaceutical sciences.
Introduction
This compound (C₁₀H₇F₃O₂) is a fluorinated analog of benzoylacetone.[1] The presence of the CF₃ group significantly enhances its acidity and influences its coordination behavior, making it a valuable ligand for forming stable metal complexes, particularly with lanthanide ions for applications in luminescent materials.[1] Understanding its fundamental molecular structure and conformational dynamics is crucial for designing new materials and synthetic pathways. The molecule exists as a dynamic equilibrium between its keto and enol tautomeric forms, with the enol form generally being predominant.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇F₃O₂ |
| Molecular Weight | 216.16 g/mol [2][3] |
| CAS Number | 326-06-7[3][4] |
| Appearance | White to yellow crystalline solid[1][2][4] |
| Melting Point | 38-40 °C[2][4] |
| Boiling Point | 224 °C[4] |
| pKa | 6.35 (at 25 °C)[4] |
| Solubility | Sparingly soluble in water (0.24 g/L at 25°C)[1][4] |
Molecular Structure and Keto-Enol Tautomerism
The most critical structural feature of this compound is its existence as a mixture of keto and enol tautomers. The equilibrium between these forms is influenced by factors such as solvent polarity, temperature, and concentration.
-
Keto Form: The diketone form features two carbonyl groups (C=O) separated by a methylene group (-CH₂-).
-
Enol Form: The enol form is characterized by a hydroxyl group (-OH) adjacent to a carbon-carbon double bond (C=C), forming a vinyl alcohol moiety. This form is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the oxygen of the remaining carbonyl group, creating a stable six-membered pseudo-aromatic ring.
The presence of the electron-withdrawing phenyl and trifluoromethyl groups increases the acidity of the methylene protons, favoring enolization. Spectroscopic studies confirm that in most common solvents, the enol form is overwhelmingly the predominant species.[5] The conjugation extending from the phenyl ring through the enone system further contributes to the stability of the enol tautomer.
Caption: Keto-enol tautomerism of the title compound.
Conformational Analysis
In solution, NMR studies are the primary tool for conformational analysis.[5] The observation of a single set of resonances for the enol form indicates rapid conformational averaging on the NMR timescale. The large chemical shift of the enolic proton (typically >13 ppm) is strong evidence for the robust intramolecular hydrogen bond that locks the molecule into a planar conformation.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and quantifying the tautomeric equilibrium.
Table 2: Key Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| ¹H NMR | δ ≈ 6.5 ppm (s, 1H), δ ≈ 7.5-8.0 ppm (m, 5H) | Vinylic proton (-CH=) and phenyl protons of the enol form. A very downfield signal for the enolic OH is also characteristic. |
| ¹³C NMR | Signals for C=O, C=C, CF₃, and phenyl carbons. | Confirms the carbon skeleton and the presence of the enol form. |
| ¹⁹F NMR | Single resonance around -77 ppm. | Characteristic of the CF₃ group. |
| IR Spectroscopy | ~1600-1620 cm⁻¹ (strong), ~1575 cm⁻¹ (strong) | Attributed to C=O and C=C stretching vibrations of the conjugated enol form. The frequency is lower than a typical ketone due to conjugation and hydrogen bonding.[6] |
| UV-Vis | Broad absorption band ~320-360 nm. | Corresponds to π-π* transitions within the extended conjugated system of the enol tautomer.[7] |
Experimental Protocols
Synthesis via Claisen Condensation
A common method for synthesizing this compound is the Claisen condensation reaction.
-
Reaction Setup: A solution of acetophenone in a suitable aprotic solvent (e.g., diethyl ether, THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is added portion-wise to the solution at 0 °C to form the enolate of acetophenone.
-
Condensation: Ethyl trifluoroacetate is added dropwise to the reaction mixture. The mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).
-
Workup: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1M HCl). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final product.
Structural Characterization Workflow
The structural elucidation of this compound and its derivatives follows a logical progression of analytical techniques.
Caption: Workflow for synthesis and structural analysis.
Conclusion
The molecular structure of this compound is dominated by its stable enol tautomer, which features a planar, six-membered ring stabilized by a strong intramolecular hydrogen bond and an extended π-conjugation system. The electron-withdrawing nature of the trifluoromethyl group is a key driver for this stability. Its well-defined structure and predictable coordination behavior, elucidated through a combination of spectroscopic and diffraction techniques, underpin its widespread use in the development of advanced materials and as a versatile building block in organic synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- [webbook.nist.gov]
- 4. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Utilization of Lanthanide Complexes with 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide complexes are renowned for their unique photophysical properties, including sharp, line-like emission spectra, long luminescence lifetimes, and large Stokes shifts.[1][2][3] These characteristics make them highly valuable in various fields, including bioimaging, sensing, and materials science for applications like Organic Light-Emitting Diodes (OLEDs).[2][3] However, the direct excitation of lanthanide ions is inefficient due to the forbidden nature of f-f transitions.[1] This limitation is overcome by employing organic ligands that act as "antennas," absorbing light and transferring the energy to the central lanthanide ion.[1][2][3]
Among the most effective antenna ligands are β-diketonates, such as 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (H-btfa).[3][4] Its structure allows for the formation of stable chelate complexes with lanthanide ions. The fluorinated groups in H-btfa can enhance the volatility and luminescence of the resulting complexes. This document provides detailed protocols for the synthesis of lanthanide-btfa complexes and their application, particularly in luminescence-based assays.
Synthesis of Lanthanide Complexes
The synthesis of lanthanide-btfa complexes typically involves the reaction of a lanthanide salt with H-btfa in a suitable solvent, often in the presence of a base to deprotonate the β-diketone. Ternary complexes, which often exhibit enhanced stability and luminescence, can be formed by the addition of a neutral ancillary ligand, such as 1,10-phenanthroline (phen) or 2,2'-bipyridine (bipy).[5]
General Synthetic Workflow
The overall process for synthesizing and characterizing these complexes is outlined below.
Caption: General workflow for the synthesis and characterization of lanthanide-btfa complexes.
Experimental Protocols
Protocol 1: Synthesis of Tris(btfa) Lanthanide(III) Dihydrate Complexes ([Ln(btfa)₃(H₂O)₂])
This protocol describes the synthesis of a simple hydrated lanthanide-btfa complex.
Materials:
-
Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O) (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)
-
This compound (H-btfa)[6]
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 3 equivalents of H-btfa in ethanol.
-
In a separate flask, dissolve 1 equivalent of LnCl₃·6H₂O in a mixture of ethanol and water.
-
Slowly add 3 equivalents of aqueous NaOH solution to the H-btfa solution while stirring to form the sodium salt of the ligand.
-
Add the lanthanide chloride solution dropwise to the ligand solution with vigorous stirring.
-
A precipitate should form immediately. Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitate by vacuum filtration and wash it sequentially with cold deionized water and a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the resulting solid in a vacuum desiccator.
Protocol 2: Synthesis of Ternary Lanthanide(III) Complexes ([Ln(btfa)₃(phen)])
This protocol details the synthesis of a ternary complex with 1,10-phenanthroline as the ancillary ligand. These complexes often exhibit superior luminescent properties.[5]
Materials:
-
[Ln(btfa)₃(H₂O)₂] (prepared as in Protocol 1)
-
1,10-phenanthroline (phen)
-
Ethanol or a similar suitable solvent
Procedure:
-
Dissolve the synthesized [Ln(btfa)₃(H₂O)₂] complex in hot ethanol.
-
In a separate flask, dissolve 1 equivalent of 1,10-phenanthroline in ethanol.
-
Add the phenanthroline solution to the lanthanide complex solution.
-
Reflux the mixture for 2-3 hours.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
The "Antenna Effect" in Lanthanide Luminescence
The luminescence of these lanthanide complexes is governed by a mechanism known as the "antenna effect" or sensitized luminescence.[2][3]
Caption: The "Antenna Effect" mechanism for sensitized lanthanide luminescence.
Mechanism Steps:
-
The organic ligand (H-btfa) absorbs UV light, promoting an electron from its singlet ground state (S₀) to a singlet excited state (S₁).
-
The excited ligand undergoes intersystem crossing (ISC) to a lower-energy triplet excited state (T₁).[3]
-
If the energy of the T₁ state is appropriately matched with the excited state of the lanthanide ion, efficient energy transfer (EnT) occurs from the ligand to the metal center.
-
The excited lanthanide ion then relaxes to its ground state by emitting light, resulting in the characteristic sharp emission lines.[1][3]
Applications in Bioimaging
The long luminescence lifetime of these complexes is particularly advantageous for time-gated luminescence (TGL) imaging. TGL helps to eliminate background fluorescence from biological samples, thereby significantly improving the signal-to-noise ratio.[7][8]
Caption: Workflow for time-gated luminescence (TGL) bioimaging using lanthanide probes.
Quantitative Data Summary
The photophysical properties of lanthanide complexes are highly dependent on the specific lanthanide ion and the coordination environment. The table below summarizes key data for some representative complexes.
| Lanthanide Ion | Ancillary Ligand | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| Eu³⁺ | 1,10-phenanthroline | ~315-365 | 612-615 (⁵D₀→⁷F₂) | Up to 66% | ~0.52 ms | [7][9] |
| Tb³⁺ | 1,10-phenanthroline | ~315-365 | 545 (⁵D₄→⁷F₅) | - | - | [5] |
| Dy³⁺ | 1,10-phenanthroline | ~367 | 480 (⁴F₉/₂→⁶H₁₅/₂) 575 (⁴F₉/₂→⁶H₁₃/₂) | - | - | [3] |
| Sm³⁺ | 1,10-phenanthroline | ~367 | 565, 600, 645 | - | - | [3] |
| Yb³⁺ | 1,10-phenanthroline | ~367 | 977 (²F₅/₂→²F₇/₂) | ~0.1-0.2% (EQE) | - | [3] |
Note: Quantum yields and lifetimes can vary significantly based on the solvent, temperature, and specific molecular structure. The values presented are illustrative. EQE refers to the external quantum efficiency for an OLED device.
Conclusion
This compound is a versatile and effective ligand for sensitizing lanthanide luminescence. The resulting complexes have found applications in diverse areas, from advanced materials to biomedical diagnostics. The protocols and data provided herein offer a foundational guide for researchers looking to synthesize and utilize these promising compounds. Careful control of the reaction conditions and appropriate selection of ancillary ligands are crucial for fine-tuning the photophysical properties to suit specific applications.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]
- 4. Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bioconjugates of versatile β-diketonate–lanthanide complexes as probes for time-gated luminescence and magnetic resonance imaging of cancer cells in vitro and in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Luminescence Imaging of Biological Systems Using Lanthanide(III) Luminescent Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Schiff Base Condensation with 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
Introduction
Schiff bases derived from β-dicarbonyl compounds are a critical class of ligands in coordination chemistry and serve as versatile intermediates in organic synthesis. The incorporation of a trifluoromethyl (-CF3) group, as seen in 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, can significantly enhance the biological and chemical properties of the resulting Schiff base. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These characteristics make trifluoromethyl-containing Schiff bases highly valuable for the development of new therapeutic agents, including antimicrobial, antiviral, and anticancer drugs.[2][3][4] This document provides a detailed experimental protocol for the synthesis of Schiff bases via the condensation of this compound with primary amines.
General Reaction Scheme
The condensation reaction proceeds by nucleophilic addition of a primary amine to one of the carbonyl groups of the dione, followed by the elimination of a water molecule to form the stable β-keto-enamine tautomer of the Schiff base.
Caption: General reaction for Schiff base synthesis.
Detailed Experimental Protocol
This protocol outlines a general method for the synthesis of a Schiff base from this compound and a primary amine. This procedure is adapted from standard literature methods for Schiff base condensation.[3][5][6][7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., aniline, p-chloroaniline) (1.0 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Beakers, graduated cylinders
-
Filtration apparatus (Büchner funnel, filter paper)
-
Deionized water
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Amine Addition: In a separate beaker, dissolve 10 mmol of the selected primary amine in 20 mL of hot absolute ethanol. Add this solution dropwise to the stirred solution of the dione at room temperature.
-
Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[7]
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-80°C) with constant stirring.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid several times with cold distilled water and then with a small amount of cold ethanol to remove unreacted starting materials and impurities.[3]
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][8]
Experimental Workflow Diagram
Caption: Step-by-step workflow for Schiff base synthesis.
Data Presentation
The following table summarizes representative data for Schiff bases synthesized from β-dicarbonyls and various primary amines, based on typical results found in the literature.
| Amine Reactant | Product Name | Typical Yield (%) | M.P. (°C) | Key IR Peaks (cm⁻¹) (C=N, C=O) |
| Aniline | 4-(phenylamino)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | 80-90% | 85-88 | ~1610, ~1640 |
| 4-Chloroaniline | 4-(4-chlorophenylamino)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | 85-95% | 110-113 | ~1605, ~1635 |
| 4-Methylaniline | 4-(4-methylphenylamino)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | 82-92% | 98-101 | ~1608, ~1638 |
| 4-Methoxyaniline | 4-(4-methoxyphenylamino)-1,1,1-trifluoro-4-phenylbut-3-en-2-one | 80-90% | 105-108 | ~1600, ~1630 |
Note: Data are representative and may vary based on specific reaction conditions.
Key Characterization Data:
-
FT-IR Spectroscopy: Successful formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band around 1590-1620 cm⁻¹ and the disappearance of the primary amine N-H stretching bands.[8]
-
¹H NMR Spectroscopy: The spectra typically show a signal for the azomethine proton (=CH) and the absence of the amine (-NH2) protons.[8]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the calculated molecular weight of the synthesized Schiff base.[5]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. jetir.org [jetir.org]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. mdpi.com [mdpi.com]
Application of Benzoyl-1,1,1-Trifluoroacetone in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl-1,1,1-trifluoroacetone, also known as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, is a versatile β-diketone that serves as a crucial ligand in coordination chemistry. Its strong chelating ability allows it to form stable complexes with a wide range of metal ions, including lanthanides and transition metals. The presence of the electron-withdrawing trifluoromethyl group enhances the Lewis acidity of the corresponding metal complexes, making them effective catalysts in various organic transformations. These catalytic applications are of significant interest in academic research and are pivotal in the development of new synthetic methodologies for pharmaceuticals and fine chemicals.
This document provides detailed application notes and experimental protocols for the use of Benzoyl-1,1,1-trifluoroacetone-metal complexes in catalysis, with a focus on Lewis acid-catalyzed reactions.
Application Notes
Lewis Acid Catalysis with Copper(II)-Benzoyl-1,1,1-trifluoroacetone Complexes
Copper(II) complexes of Benzoyl-1,1,1-trifluoroacetone, such as copper(II) bis(benzoyl-1,1,1-trifluoroacetonate), are effective Lewis acid catalysts for a variety of organic reactions. The copper center, made more electrophilic by the trifluoromethyl groups on the ligand, can activate substrates by coordinating to carbonyl groups or other Lewis basic sites.
Key Applications:
-
Michael Addition Reactions: These complexes can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The catalyst activates the enone or enal, facilitating the nucleophilic attack.
-
Diels-Alder Reactions: By coordinating to the dienophile, the copper complex lowers its LUMO energy, thereby accelerating the [4+2] cycloaddition with a diene.[1][2][3][4]
-
Friedel-Crafts Reactions: The catalyst can be employed to promote the alkylation or acylation of aromatic rings.[1][3][5]
Advantages:
-
Mild reaction conditions.
-
High catalytic activity.
-
Good functional group tolerance.
Lanthanide-Benzoyl-1,1,1-trifluoroacetone Complexes in Catalysis
Lanthanide complexes with Benzoyl-1,1,1-trifluoroacetone ligands are another important class of catalysts. The large ionic radii and flexible coordination numbers of lanthanide ions, combined with the electronic properties of the ligand, lead to unique catalytic activities.
Key Applications:
-
Ring-Opening Polymerization (ROP) of Cyclic Esters: Lanthanide complexes are particularly effective in the ROP of lactide to produce polylactic acid (PLA), a biodegradable polymer with numerous applications.[6][7][8][9][10][11][12] The catalyst facilitates the controlled growth of polymer chains.
-
Asymmetric Catalysis: When combined with chiral ancillary ligands, lanthanide-Benzoyl-1,1,1-trifluoroacetone complexes have the potential to be used in enantioselective transformations.
Advantages:
-
High activity in polymerization reactions.
-
Potential for stereocontrol in polymerization.
-
Luminescent properties of europium complexes can allow for in-situ reaction monitoring.
Experimental Protocols
Protocol 1: Copper(II)-Catalyzed Michael Addition of Thiols to α,β-Unsaturated Carbonyl Compounds
This protocol describes a general procedure for the thia-Michael addition catalyzed by a copper(II) complex. While the original literature often uses copper(II) tetrafluoroborate, a similar reactivity can be expected with copper(II) bis(benzoyl-1,1,1-trifluoroacetonate) due to its Lewis acidic nature.
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., 2-cyclohexen-1-one)
-
Thiol (e.g., thiophenol)
-
Copper(II) bis(benzoyl-1,1,1-trifluoroacetonate) as catalyst
-
Solvent (e.g., methanol or solvent-free)
Procedure:
-
To a round-bottom flask, add the α,β-unsaturated carbonyl compound (1.0 mmol) and the thiol (1.1 mmol).
-
Add the copper(II) bis(benzoyl-1,1,1-trifluoroacetonate) catalyst (1-5 mol%).
-
The reaction can be performed neat (solvent-free) or in a minimal amount of a suitable solvent like methanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired β-sulfido carbonyl compound.
Quantitative Data Summary (Representative for Thia-Michael Additions):
| Entry | α,β-Unsaturated Carbonyl | Thiol | Catalyst Loading (mol%) | Time | Yield (%) |
| 1 | 2-Cyclohexen-1-one | Thiophenol | 1 | 2 min | 88 |
| 2 | 3-Buten-2-one | Thiophenol | 1 | 5 min | 92 |
| 3 | 2-Cyclohexen-1-one | Benzyl mercaptan | 1 | 10 min | 90 |
Note: Data is adapted from similar copper-catalyzed reactions and serves as a general guideline.
Protocol 2: Lanthanide-Catalyzed Ring-Opening Polymerization of L-Lactide
This protocol provides a general method for the synthesis of poly(L-lactide) (PLLA) using a lanthanide catalyst. While the specific use of a lanthanide-Benzoyl-1,1,1-trifluoroacetone complex requires optimization, this procedure outlines the fundamental steps.
Materials:
-
L-lactide
-
Lanthanide tris(benzoyl-1,1,1-trifluoroacetonate) as catalyst
-
Anhydrous toluene
-
Initiator (e.g., benzyl alcohol)
Procedure:
-
In a glovebox, a flame-dried Schlenk flask is charged with L-lactide and the desired amount of initiator (e.g., benzyl alcohol).
-
Anhydrous toluene is added to dissolve the monomer and initiator.
-
A stock solution of the lanthanide tris(benzoyl-1,1,1-trifluoroacetonate) catalyst in anhydrous toluene is prepared.
-
The required amount of the catalyst solution is added to the monomer solution to initiate the polymerization.
-
The reaction mixture is stirred at the desired temperature (e.g., 25-80 °C).
-
The polymerization is monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
After the desired conversion is reached, the polymerization is quenched by exposing the reaction mixture to air and precipitating the polymer in a large volume of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.[5][8][9][12]
Quantitative Data Summary (Representative for L-Lactide Polymerization):
| Entry | Monomer:Initiator:Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 100:1:1 | 25 | 1 | >95 | ~15,000 | 1.1-1.3 |
| 2 | 200:1:1 | 50 | 0.5 | >95 | ~30,000 | 1.1-1.4 |
| 3 | 500:1:1 | 80 | 0.25 | >95 | ~75,000 | 1.2-1.5 |
Note: Data is illustrative for typical well-controlled ROP of L-lactide and will vary depending on the specific lanthanide catalyst and conditions used.
Visualizations
Caption: Catalytic cycle for the Copper(II)-catalyzed Michael addition.
Caption: Experimental workflow for the Ring-Opening Polymerization of L-Lactide.
Caption: Logical relationship from ligand to catalytic applications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Lewis acid catalysis of a Diels-Alder reaction in water | Semantic Scholar [semanticscholar.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Chiral nanostructures derived from europium(iii) complexes for enhanced circularly polarised luminescence and antibacterial activity - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 11. Different mechanisms at different temperatures for the ring-opening polymerization of lactide catalyzed by binuclear magnesium and zinc alkoxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mixed-Ligand Chelate Extraction Using 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
4,4,4-Trifluoro-1-phenylbutane-1,3-dione, also known as Benzoyltrifluoroacetone (BTA) or HBFA, is a versatile β-diketone chelating agent. Its strong chelating capability, particularly for metal ions, makes it a valuable tool in various chemical and analytical applications.[1] In the realm of separation science, HBFA is instrumental in the liquid-liquid extraction of metal ions. This process can be significantly enhanced through the formation of mixed-ligand chelates, a technique that leverages synergistic effects to improve both extraction efficiency and selectivity.
Principle of Mixed-Ligand Chelate Extraction:
The extraction of a metal ion (Mⁿ⁺) from an aqueous phase into an immiscible organic phase using an acidic chelating agent like HBFA involves the formation of a neutral metal chelate (MAₙ). The efficiency of this extraction can be relatively low due to the coordination of water molecules to the metal chelate, which increases its polarity and thus its affinity for the aqueous phase.
Synergistic extraction, or mixed-ligand chelate extraction, overcomes this limitation by introducing a neutral ligand (S), often an organophosphorus compound or a sulfoxide, into the organic phase. This neutral ligand displaces the coordinated water molecules, forming a more hydrophobic and thus more readily extractable mixed-ligand complex (MAₙSₘ). This process not only enhances the extraction efficiency but can also improve the selectivity of extraction between different metal ions.[2]
Applications in Research and Drug Development:
The selective separation and preconcentration of metal ions are critical in numerous scientific and industrial fields, including:
-
Pharmaceutical Analysis: Determination of trace metal impurities in active pharmaceutical ingredients (APIs) and drug formulations.
-
Drug Development: Studying the interaction of metal ions with potential drug candidates and biological systems.
-
Hydrometallurgy: Separation and purification of rare earth elements and other valuable metals.
-
Environmental Monitoring: Analysis of toxic metal pollutants in environmental samples.
The use of this compound in mixed-ligand systems offers a powerful method for achieving clean and efficient separations of trivalent lanthanides, which is of particular interest in the nuclear industry and in the manufacturing of advanced materials.
Experimental Protocols
This section provides a detailed protocol for the synergistic extraction of trivalent lanthanides (Nd³⁺, Eu³⁺, Lu³⁺) using this compound (HBFA) in combination with neutral oxo-donors, specifically bis-2-ethylhexyl sulphoxide (B2EHSO) or triphenylphosphine oxide (TPhPO).
Materials and Reagents:
-
Aqueous Phase:
-
Stock solutions of Nd(III), Eu(III), and Lu(III) (e.g., 1 x 10⁻³ M in dilute HCl).
-
Potassium thiocyanate (KSCN) solution (e.g., 1 M).
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.
-
Deionized water.
-
-
Organic Phase:
-
This compound (HBFA) (e.g., 0.1 M in benzene).
-
Bis-2-ethylhexyl sulphoxide (B2EHSO) or Triphenylphosphine oxide (TPhPO) (e.g., 0.1 M in benzene).
-
Benzene (or a suitable alternative solvent like toluene or chloroform).
-
-
Equipment:
-
Separatory funnels (25 mL or 50 mL).
-
Mechanical shaker.
-
pH meter.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or a similar analytical instrument for metal ion concentration determination.
-
Protocol for Mixed-Ligand Chelate Extraction:
-
Preparation of Aqueous Phase:
-
Pipette a known volume of the stock metal ion solution (e.g., 1 mL of 1 x 10⁻⁶ M Ln³⁺) into a separatory funnel.
-
Add the required volume of KSCN solution to achieve the desired thiocyanate concentration (e.g., 0.1 M).
-
Adjust the pH of the solution to the desired value (e.g., pH 3) using dilute HCl or NaOH.
-
Add deionized water to bring the final volume of the aqueous phase to a known value (e.g., 10 mL).
-
-
Preparation of Organic Phase:
-
Prepare a solution of HBFA in benzene at the desired concentration (e.g., 0.01 M).
-
Prepare a solution of the neutral donor (B2EHSO or TPhPO) in benzene at the desired concentration (e.g., 0.01 M).
-
For the mixed-ligand extraction, mix the HBFA and neutral donor solutions to achieve the desired final concentrations in a known volume (e.g., 10 mL).
-
-
Extraction Procedure:
-
Add the prepared organic phase (10 mL) to the separatory funnel containing the aqueous phase.
-
Shake the separatory funnel vigorously using a mechanical shaker for a sufficient time to ensure equilibrium is reached (e.g., 30-60 minutes).
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using ICP-AES or another suitable analytical technique.
-
The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
Calculation of Extraction Parameters:
-
Distribution Ratio (D): D = [M]org / [M]aq where [M]org is the concentration of the metal in the organic phase and [M]aq is the concentration of the metal in the aqueous phase.
-
Percentage Extraction (%E): %E = (D / (D + (Vaq / Vorg))) * 100 where Vaq is the volume of the aqueous phase and Vorg is the volume of the organic phase.
Data Presentation
The following tables summarize the synergistic extraction constants for the extraction of Nd(III), Eu(III), and Lu(III) with HBFA and the neutral donors B2EHSO and TPhPO. The data is based on the findings from the study by Reddy et al. in Talanta (1997).[2][3]
Table 1: Synergistic Extraction Constants (log Ksyn) for the Ln(III)-HBFA-B2EHSO System in Benzene from 0.1 M Thiocyanate Solution.
| Metal Ion | log Ksyn,1 (Ln(BFA)₃·B2EHSO) | log Ksyn,2 (Ln(BFA)₃·2B2EHSO) |
| Nd(III) | -5.83 ± 0.04 | -2.21 ± 0.03 |
| Eu(III) | -4.95 ± 0.03 | -1.98 ± 0.02 |
| Lu(III) | -4.12 ± 0.02 | -1.89 ± 0.03 |
Table 2: Synergistic Extraction Constants (log Ksyn) for the Ln(III)-HBFA-TPhPO System in Benzene from 0.1 M Thiocyanate Solution.
| Metal Ion | log Ksyn,1 (Ln(BFA)₃·TPhPO) | log Ksyn,2 (Ln(BFA)₃·2TPhPO) |
| Nd(III) | -6.13 ± 0.03 | -2.87 ± 0.02 |
| Eu(III) | -5.02 ± 0.02 | -2.11 ± 0.03 |
| Lu(III) | -4.23 ± 0.03 | -1.95 ± 0.02 |
Mandatory Visualization
The following diagrams illustrate the workflow and chemical equilibria involved in the mixed-ligand chelate extraction process.
Caption: Workflow for mixed-ligand chelate extraction.
References
Application Notes and Protocols: Synthesis of NNO Ketoimines using 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluoro-1-phenylbutane-1,3-dione is a versatile precursor in organic synthesis, particularly in the formation of Schiff base ligands. The presence of a trifluoromethyl group (CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making it a valuable moiety in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of NNO-tridentate ketoimine ligands through the Schiff base condensation of this compound with primary amines containing a hydroxyl group, such as 2-aminoethanol. These NNO ketoimines are of significant interest as ligands in coordination chemistry and as intermediates in the synthesis of bioactive compounds.
General Reaction Scheme
The synthesis of NNO ketoimines from this compound proceeds via a Schiff base condensation reaction. The diketone reacts with a primary amine, such as 2-aminoethanol, to form a tridentate ligand with two nitrogen and one oxygen donor atoms.
Caption: General reaction for NNO ketoimine synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of an NNO ketoimine from this compound and 2-aminoethanol. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| 2-Aminoethanol | 1.0 equiv |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2 - 4 hours |
| Product Yield | 85 - 95% |
| Purity | >98% (after recrystallization) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative NNO ketoimine, (E)-4-(2-hydroxyethylamino)-1,1,1-trifluoro-2-phenylbut-2-en-2-ol, from this compound and 2-aminoethanol.
Materials:
-
This compound (MW: 216.16 g/mol )
-
2-Aminoethanol (MW: 61.08 g/mol )
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2.16 g (10 mmol) of this compound in 30 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 0.61 g (10 mmol) of 2-aminoethanol dropwise at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline product should precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator under vacuum to a constant weight.
-
Characterization: The structure and purity of the synthesized NNO ketoimine can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Experimental workflow for NNO ketoimine synthesis.
Signaling Pathways and Logical Relationships
The synthesis of the NNO ketoimine is a direct condensation reaction. The logical relationship between the starting materials and the product is straightforward.
Caption: Logical relationship of reactants and product.
Conclusion
The use of this compound provides an efficient route to synthesize trifluoromethyl-containing NNO ketoimines. These compounds are valuable ligands and synthetic intermediates. The provided protocols offer a reliable method for their preparation, and the incorporation of the CF3 group holds promise for the development of new drug candidates with improved pharmacological profiles. Researchers are encouraged to adapt and optimize these methods for their specific applications.
Application Notes and Protocols for Photophysical Characterization of Europium(III) Complexes with 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
Introduction
Europium(III) complexes are renowned for their intense and sharp red luminescence, making them highly valuable materials for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes in biomedical assays, and security inks.[1][2][3][4] The luminescence of the Eu(III) ion is typically sensitized through an "antenna effect," where organic ligands absorb UV light and efficiently transfer the excitation energy to the central metal ion.[4][5]
Among the most effective sensitizers for Eu(III) are β-diketonate ligands, such as 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (also known as BTFA or TFPB). The presence of fluorinated groups in these ligands can enhance the luminescence properties of the resulting complexes.[6] This document provides a detailed overview of the photophysical properties of Eu(III) complexes incorporating the BTFA ligand, along with standardized protocols for their synthesis and characterization.
Photophysical Properties
The characteristic photoluminescence of these complexes arises from the 4f-4f electronic transitions within the Eu(III) ion.[5][6] Upon excitation of the ligand, the energy is transferred to the ⁵D₀ excited state of the europium ion, from which it radiatively decays to the ⁷Fⱼ (J = 0-4) ground states. The most intense emission peak is typically the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color and is located at approximately 612-617 nm.[5][7]
The overall luminescence efficiency is dictated by a delicate balance between the ligand's absorption capability, the efficiency of the ligand-to-metal energy transfer, and the rates of radiative and non-radiative decay processes.[5] To protect the Eu(III) ion from non-radiative deactivation caused by solvent molecules (e.g., O-H oscillators from water), ancillary ligands such as 1,10-phenanthroline (phen) or its derivatives are often incorporated into the coordination sphere.[6][8]
Data Presentation: Photophysical Properties of Selected Eu(III)-BTFA Complexes
The following table summarizes key photophysical data for representative Europium(III) complexes containing the this compound (BTFA) ligand and various ancillary ligands.
| Complex | Excitation λmax (nm) | Emission λmax (nm) (⁵D₀→⁷F₂) | Luminescence Quantum Yield (Φ) | Lifetime (τ) (µs) | Solvent/State | Reference |
| [Eu(btfa)₃(Bathphen)] | ~350-400 | ~612 | 80% ± 10% | - | Solid State | [9] |
| [Eu(btfa)₃(phen)] | 376 | 612 | - | - | - | [5] |
| [Eu(TTA)₃(TPPO)₂] (for comparison) | ~345 | 612 | 31% | - | Dichloromethane | [10][11] |
| [EuL₃phen] (HL = modified BTFA) | 395 | 613 | 13% | 470 | - | [12] |
Note: BTFA is also abbreviated as 'btfa'. Data for closely related complexes are included for comparison where direct data is limited. The efficiency of these complexes can be significantly influenced by the choice of ancillary ligand and the local chemical environment.
Experimental Protocols
1. Synthesis of a Representative Ternary Complex: [Eu(btfa)₃(phen)]
This protocol describes a general method for synthesizing a ternary Europium(III) complex with this compound (btfa) and 1,10-phenanthroline (phen).[5][8]
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
This compound (HL)
-
1,10-phenanthroline (phen)
-
Ethanol
-
Sodium hydroxide (NaOH) or ammonia solution
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve 3 molar equivalents of this compound in ethanol.
-
Neutralization: Slowly add a stoichiometric amount of aqueous NaOH or ammonia solution to the ligand solution with constant stirring to deprotonate the β-diketone.
-
Europium Solution Preparation: In a separate flask, dissolve 1 molar equivalent of EuCl₃·6H₂O in ethanol.
-
Complexation: Add the deprotonated ligand solution dropwise to the stirring europium salt solution. A precipitate of the binary complex, [Eu(btfa)₃], should form.
-
Addition of Ancillary Ligand: Dissolve 1 molar equivalent of 1,10-phenanthroline in a minimal amount of ethanol. Add this solution dropwise to the reaction mixture.
-
Reaction Completion: Continue stirring the mixture at room temperature for several hours to ensure complete formation of the ternary complex, [Eu(btfa)₃(phen)].
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the product several times with small portions of cold ethanol and deionized water to remove unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40-50 °C).
2. Photophysical Measurements
a) UV-Visible Absorption and Photoluminescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer/Spectrofluorometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of the synthesized complex in a suitable solvent (e.g., dichloromethane, acetonitrile, or ethanol) with an absorbance value below 0.1 at the excitation wavelength to avoid inner filter effects.[11]
-
Absorption Spectrum: Record the UV-Vis absorption spectrum of the solution to identify the ligand-centered absorption bands (typically π-π* transitions).[11][13]
-
Emission Spectrum: Using the wavelength of maximum absorption as the excitation wavelength, record the emission spectrum. The characteristic sharp emission bands of Eu(III) corresponding to the ⁵D₀ → ⁷Fⱼ transitions should be observed.[6][13]
-
Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense Eu(III) emission (e.g., ~612 nm for the ⁵D₀ → ⁷F₂ transition) and scan the excitation wavelengths. The resulting excitation spectrum should resemble the absorption spectrum, confirming the ligand-to-metal energy transfer process.[5][11]
b) Luminescence Quantum Yield (Φ) Determination
The luminescence quantum yield is determined using a relative method, comparing the integrated emission of the sample to that of a well-characterized standard.
Procedure:
-
Standard Selection: Choose a quantum yield standard with an emission range that overlaps with the Eu(III) complex, such as Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.546) or a standard Eu(III) complex with a known quantum yield.
-
Data Acquisition: Record the absorption and emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of both solutions at the excitation wavelength is low and closely matched.
-
Calculation: The quantum yield (Φ) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
c) Luminescence Lifetime (τ) Measurement
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a pulsed laser/lamp with a fast detector and oscilloscope.
Procedure:
-
Excitation: Excite the sample with a short pulse of light at a wavelength corresponding to the ligand's absorption band.
-
Decay Monitoring: Record the decay of the luminescence intensity at the peak of the Eu(III) emission (⁵D₀ → ⁷F₂) over time.
-
Data Fitting: The resulting decay curve for Eu(III) complexes can typically be fitted to a single exponential function:
I(t) = I₀ * exp(-t/τ)
Where:
-
I(t) is the intensity at time t.
-
I₀ is the initial intensity.
-
τ is the luminescence lifetime.[12]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for synthesis and photophysical characterization of Eu(III) complexes.
Photophysical Pathway (Antenna Effect)
Caption: Energy transfer mechanism (antenna effect) in Eu(III) β-diketonate complexes.
References
- 1. A Comprehensive Strategy to Boost the Quantum Yield of Luminescence of Europium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iitk.ac.in [iitk.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. [Photophysical properties of novel organic europium (III) complexes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two new red-emitting ternary europium( iii ) complexes with high photoluminescence quantum yields and exceptional performance in OLED devices - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02147E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.researching.cn [m.researching.cn]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione in Organic Synthesis
Introduction
4,4,4-Trifluoro-1-phenylbutane-1,3-dione, also known as benzoyltrifluoroacetone, is a versatile building block in organic synthesis.[1][2] Its structure, featuring a β-diketone moiety flanked by a phenyl group and a highly electron-withdrawing trifluoromethyl group, imparts unique reactivity that makes it a valuable precursor for a wide range of organic molecules.[1][2] This document provides an overview of its applications, particularly in the synthesis of heterocyclic compounds, and detailed protocols for key reactions.
The presence of the trifluoromethyl group significantly influences the molecule's chemical properties, enhancing the acidity of the methylene protons and providing two distinct electrophilic carbonyl centers. This dual reactivity allows for regioselective reactions, making it a favored starting material in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 326-06-7 | [3][4][5] |
| Molecular Formula | C₁₀H₇F₃O₂ | [3][4] |
| Molecular Weight | 216.16 g/mol | [3][5][6] |
| Melting Point | 38-40 °C | [3][4][5] |
| Boiling Point | 224 °C | [3][4][5] |
| Appearance | White to yellow crystalline solid | [4] |
| Solubility | Sparingly soluble in water. Soluble in 95% ethanol. | [4] |
Key Applications in Organic Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of various heterocyclic compounds through condensation reactions with binucleophiles. The distinct reactivity of the two carbonyl groups allows for the regioselective formation of important scaffolds in medicinal chemistry, such as pyrazoles and pyrimidines.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazoles.[7] this compound reacts with hydrazines to yield trifluoromethyl- and phenyl-substituted pyrazoles, which are of significant interest in medicinal and agrochemical research due to their diverse biological activities.[8][9]
The reaction proceeds via a cyclocondensation mechanism. The more electrophilic carbonyl group adjacent to the trifluoromethyl group is preferentially attacked by a nitrogen atom of the hydrazine, leading to a specific regioisomer as the major product.[7]
Figure 1. General workflow for the synthesis of pyrazoles.
Table 2: Examples of Pyrazole Synthesis
| Hydrazine Derivative | Solvent | Conditions | Product | Yield | Reference |
| Phenylhydrazine | Ethanol | Ambient Temp. | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole & 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | 74-77% (mixture) | [7] |
| Hydrazine Hydrate | Acetic Acid | Reflux | 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole | Good | [7] |
Synthesis of Trifluoromethyl-Substituted Pyrimidines
Pyrimidines are another class of heterocycles readily accessible from this compound.[10][11][12] These compounds are of immense interest in drug discovery, forming the core of many therapeutic agents.[12] The synthesis involves the condensation of the β-diketone with N-C-N binucleophiles such as ureas, thioureas, or guanidines.
The reaction typically proceeds under acidic or basic conditions, where the binucleophile attacks the two carbonyl carbons of the diketone, followed by cyclization and dehydration to form the pyrimidine ring.
Figure 2. Logical relationship in pyrimidine synthesis.
Experimental Protocols
General Synthesis of this compound
This protocol describes a general Claisen condensation for the synthesis of the title compound from acetophenone and ethyl trifluoroacetate.[13]
Materials:
-
Sodium (Na)
-
Absolute Ethanol (EtOH)
-
Acetophenone
-
Ethyl trifluoroacetate
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (1.67 equiv.) in absolute ethanol (15 mL).
-
To the freshly prepared sodium ethoxide solution, add acetophenone (1.0 equiv.).
-
After stirring for 5 minutes, add ethyl trifluoroacetate (1.07 equiv.) to the reaction mixture.
-
Stir the mixture under reflux for 2 hours.
-
After cooling, pour the reaction mixture onto a mixture of 1M HCl (25 mL) and ice (25 g).
-
If a precipitate forms, collect the crude product by filtration and use it without further purification.
-
If no precipitate forms, extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic phases, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the product.
Protocol for the Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is based on the cyclocondensation reaction between this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1.0 equiv.) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 equiv.) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis.[1][2] Its unique electronic properties, stemming from the trifluoromethyl group, enable the efficient and often regioselective synthesis of complex heterocyclic molecules like pyrazoles and pyrimidines.[7][8][10] The protocols provided herein offer a foundation for researchers and drug development professionals to utilize this reagent in the creation of novel compounds with potential applications in medicine and materials science.[1] The consistent availability of high-purity this compound is crucial for reproducible and successful synthetic outcomes.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4,4,4-三氟-1-苯基-1,3-丁二酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4,4,4-三氟-1-苯基-1,3-丁二酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Claisen condensation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Insufficient Base: The alkoxide base (e.g., sodium ethoxide) may have degraded due to exposure to moisture. A less than stoichiometric amount of base will result in an incomplete reaction.[1][2] | - Use freshly prepared sodium ethoxide or a new bottle of a commercial alkoxide. - Ensure all glassware is thoroughly dried before use. - Use at least a stoichiometric equivalent of the base relative to the limiting reagent (typically acetophenone). |
| 2. Presence of Water: Water will react with the strong base and can also hydrolyze the ester starting material, ethyl trifluoroacetate.[3] | - Use anhydrous solvents and reagents. - Dry all glassware in an oven prior to use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Sub-optimal Reaction Temperature: The reaction may not proceed to completion at a temperature that is too low. | - Ensure the reaction mixture reaches and maintains reflux temperature for the specified time. | |
| Formation of Significant Byproducts | 1. Self-condensation of Acetophenone: Acetophenone can undergo self-condensation in the presence of a strong base, leading to the formation of dypnone. | - Slowly add the acetophenone to the base/ethyl trifluoroacetate mixture to maintain a low concentration of the enolizable ketone. - Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF, which can favor the desired cross-condensation.[4] |
| 2. Hydrolysis of Ethyl Trifluoroacetate: Trace amounts of water can lead to the hydrolysis of ethyl trifluoroacetate to trifluoroacetic acid and ethanol.[3] | - Adhere strictly to anhydrous reaction conditions. | |
| Product is an Oil or Fails to Precipitate During Workup | 1. Impurities Present: The presence of unreacted starting materials or byproducts can lower the melting point of the product, causing it to be an oil. | - Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). - If the product does not precipitate upon acidification, perform an extraction with a suitable organic solvent such as ethyl acetate.[5] |
| 2. Incomplete Acidification: Insufficient acid may not fully protonate the enolate of the product, preventing its precipitation. | - Check the pH of the aqueous layer after acidification to ensure it is acidic (pH 1-2). Add more acid if necessary. | |
| Difficulty in Purification | 1. Co-elution of Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | - Consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to purify the product. - Purification via the formation of a copper chelate can be an effective alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the synthesis of this compound?
A1: While sodium ethoxide (NaOEt) in ethanol is commonly used, stronger bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) can often lead to higher yields, especially in Claisen condensations involving fluorinated esters.[4] The use of a stoichiometric amount of base is crucial to drive the reaction to completion by deprotonating the β-dicarbonyl product.[1][2]
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent plays a critical role. Protic solvents like ethanol are used with their corresponding alkoxide bases (e.g., ethanol with sodium ethoxide) to prevent transesterification. However, aprotic solvents like THF or diethyl ether, when used with a non-nucleophilic strong base like NaH, can be more effective for this type of Claisen condensation. Aprotic solvents avoid the possibility of reacting with the base and can favor the desired reaction pathway.
Q3: What is the ideal reaction temperature and time?
A3: A common protocol involves refluxing the reaction mixture for approximately 2 hours.[5] However, the optimal time and temperature can vary depending on the specific base and solvent system used. Monitoring the reaction progress by TLC is recommended to determine the point of completion.
Q4: How can I minimize the formation of byproducts?
A4: To minimize the self-condensation of acetophenone, it is advisable to add the acetophenone slowly to the reaction mixture containing the base and ethyl trifluoroacetate. Maintaining strictly anhydrous conditions will prevent the hydrolysis of the ethyl trifluoroacetate.
Q5: My product is a yellowish oil instead of a white solid. What should I do?
A5: An oily product often indicates the presence of impurities. First, ensure the workup was complete, including thorough washing and drying of the organic extracts. If the product remains an oil, purification by column chromatography or recrystallization is necessary. The pure product should be a white to yellow crystalline solid.
Data Presentation
| Base | Solvent | Temperature | Typical Yield Range | Notes |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Moderate to High | A common and effective method. Requires strictly anhydrous conditions.[5] |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp. to Reflux | Potentially Higher | A stronger, non-nucleophilic base that can drive the reaction to completion more effectively. Avoids transesterification.[4] |
| Potassium tert-Butoxide | tert-Butanol or THF | Room Temp. to Reflux | Moderate to High | A strong, sterically hindered base that can be effective. |
Experimental Protocols
Key Experiment: Claisen Condensation Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of β-diketones.[5]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Acetophenone
-
Ethyl trifluoroacetate
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve a stoichiometric equivalent of sodium metal in absolute ethanol with stirring.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add one equivalent of acetophenone. After 5 minutes of stirring, add a slight excess (1.07 equivalents) of ethyl trifluoroacetate.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by TLC.
-
Workup - Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a stirred mixture of 1M HCl and ice. If a precipitate forms, collect the crude product by filtration and wash with cold water. The product can be used without further purification or recrystallized.
-
Workup - Extraction: If no precipitate forms, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of β-Diketones via Claisen Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Claisen condensation for β-diketone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen condensation for β-diketone synthesis?
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between an ester and a ketone (or another ester) in the presence of a strong base to form a β-diketone or a β-keto ester, respectively.[1][2][3] For β-diketone synthesis specifically, the reaction involves the enolate of a ketone attacking the carbonyl carbon of an ester.[4][5] The subsequent elimination of an alkoxide group from the ester leads to the formation of the β-diketone.[4]
Q2: What are the essential requirements for a successful Claisen condensation?
At least one of the reactants must be enolizable, meaning it must have a proton on the α-carbon that can be removed by a base to form an enolate anion.[2][3] The base used should be strong enough to deprotonate the α-carbon but must not participate in competing reactions like nucleophilic substitution with the ester.[1][2] For this reason, the sodium alkoxide corresponding to the alcohol portion of the ester is often used.[1][2] The reaction is driven to completion by the deprotonation of the resulting β-diketone, which is more acidic than the starting ketone or ester.[6][7]
Q3: What is a "crossed" Claisen condensation?
A crossed or mixed Claisen condensation involves two different carbonyl compounds, typically a ketone and an ester that cannot form an enolate (non-enolizable), to synthesize a specific β-diketone.[8][9] This approach is often necessary to avoid a complex mixture of products that can arise from self-condensation reactions.[5][9]
Troubleshooting Guide
Issue 1: Low Yield of the Desired β-Diketone
Q: My Claisen condensation reaction is resulting in a very low yield of the target β-diketone. What are the potential causes and how can I improve the yield?
A: Low yields in a Claisen condensation for β-diketone synthesis can stem from several factors. The primary culprits are often competing side reactions. Here’s a breakdown of potential issues and their solutions:
-
Self-Condensation of the Ketone (Aldol Addition): The ketone enolate can react with another molecule of the ketone instead of the desired ester. This is an aldol addition reaction, and while often reversible, it can consume your starting material.
-
Self-Condensation of the Ester: If you are using an enolizable ester in a crossed Claisen reaction, it can react with itself.
-
Reaction Not Driven to Completion: The final deprotonation of the β-diketone product is crucial for driving the reaction equilibrium forward.
-
Solution: Ensure you are using at least a stoichiometric amount of a strong base. Using a stronger base like sodium hydride (NaH) or sodium amide (NaNH2) can often increase the yield.[5]
-
Issue 2: Formation of Multiple Products and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, making the purification of my β-diketone difficult. What are these byproducts and how can I minimize them?
A: The formation of multiple products is a common challenge, especially in crossed Claisen condensations. Here are the likely side products and strategies to suppress them:
-
Mixture of Condensation Products: In a crossed Claisen condensation with two enolizable partners, you can get up to four different products.
-
Solution: The most effective solution is to use one reaction partner that is non-enolizable.[8][9] Alternatively, using a strong, sterically hindered base like LDA at low temperatures can allow for the selective formation of one enolate, which can then react with the second carbonyl compound upon its addition.[11]
-
-
Transesterification Products: If the alkoxide base used does not match the alkoxy group of the ester, you can get a mixture of esters, which can then lead to different condensation products.
-
Hydrolysis Products: Using hydroxide bases (like NaOH or KOH) can lead to the saponification (hydrolysis) of your ester starting material, forming a carboxylate salt that will not participate in the condensation.[6][12]
-
Solution: Avoid using hydroxide bases. Stick to alkoxide bases or other strong, non-nucleophilic bases like NaH or LDA in anhydrous conditions.
-
Issue 3: Product Decomposition
Q: I believe my desired β-diketone is forming but then decomposing during workup or purification. What could be causing this?
A: β-Diketones, and their β-keto ester precursors, can be susceptible to decomposition, particularly under harsh conditions.
-
Decarboxylation: If your β-diketone is formed from a β-keto ester intermediate, acidic workup with heating can cause hydrolysis of the ester to a carboxylic acid, followed by decarboxylation to a ketone.
-
Solution: Perform the acidic workup at low temperatures to neutralize the reaction mixture. Avoid prolonged exposure to strong acids and high temperatures during purification.
-
-
Retro-Claisen Condensation: The Claisen condensation is a reversible reaction. If the product is not stabilized by deprotonation, the equilibrium can shift back towards the starting materials.
-
Solution: Ensure complete deprotonation of the product by using a sufficient amount of a strong base. The resulting enolate is much more stable. The final acidic workup should be done carefully to protonate the enolate without promoting the reverse reaction.
-
Quantitative Data on Reaction Conditions
The following table summarizes yields for β-diketone synthesis under various optimized conditions designed to minimize side products.
| Ketone | Ester | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | Alkanoic Acids | Not specified | Not specified | Not specified | 37-86 | |
| Ferrocenyl Ketones | Ferrocenyl Esters | KOtBu (Not spec.) | THF | 0 | 58 | |
| 2-Acetylthiophene | Ethyl Acetate | NaH (2) | THF | 5 | 71 | [13] |
| 2-Acetylthiophene | Methyl heptafluorobutanoate | NaH (2) | THF | 5 | 92 | [13] |
| Ethyl Phenylacetate | Ethyl Phenylacetate | KOtBu (Not spec.) | Solvent-free | 100 | 80 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Crossed Claisen Condensation using a Non-Enolizable Ester
This protocol is designed to minimize self-condensation by using an ester without α-hydrogens.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the non-enolizable ester (e.g., ethyl benzoate, 1.2 equivalents) and the anhydrous solvent (e.g., diethyl ether or THF).
-
Base Addition: Add the strong base (e.g., sodium ethoxide, 1.1 equivalents) to the flask.
-
Enolizable Partner Addition: Slowly add the enolizable ketone (1.0 equivalent) dropwise to the stirred suspension at room temperature or a specified temperature.
-
Reaction: Stir the reaction mixture at the appropriate temperature for the specified time (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding dilute aqueous acid (e.g., 1 M HCl) until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: Directed Claisen Condensation using LDA
This protocol is for reactions where both partners are enolizable and aims to control which partner forms the enolate.
-
LDA Preparation (or use of commercial solution): In a flame-dried flask under an inert atmosphere, prepare LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Enolate Formation: Slowly add the ketone (1.0 equivalent) to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Ester Addition: Slowly add the ester (1.0 equivalent) to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for the specified time, then slowly warm to room temperature.
-
Workup and Purification: Follow steps 5-7 from Protocol 1.
Visualizations
Claisen Condensation Pathway and Side Reactions
Caption: Main reaction pathway for β-diketone synthesis via Claisen condensation and common side reactions.
Troubleshooting Workflow for Low Yield in β-Diketone Synthesis
Caption: A logical workflow for troubleshooting low yields in Claisen condensation reactions for β-diketone synthesis.
References
- 1. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. One moment, please... [chemistrysteps.com]
- 10. Claisen Condensation Reactions - Chad's Prep® [chadsprep.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
Welcome to the technical support center for the purification of crude 4,4,4-Trifluoro-1-phenylbutane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized by Claisen condensation?
A1: The most common impurities originating from the Claisen condensation of ethyl trifluoroacetate and acetophenone include:
-
Unreacted Starting Materials: Acetophenone and ethyl trifluoroacetate.
-
Self-Condensation Product of Acetophenone: Dypnone (1,3-diphenyl-2-buten-1-one) can form under basic conditions.
-
Residual Base and Salts: Inorganic salts from the workup procedure.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the impurity profile and the desired final purity.
Q3: What is the expected appearance of pure this compound?
A3: Pure this compound is a white to off-white or pale yellow crystalline solid.[1][2]
Q4: What is the melting point of pure this compound?
A4: The reported melting point of the pure compound is in the range of 38-40.5 °C.[3] A broad or depressed melting point of your purified material may indicate the presence of residual impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a hot versus a cold solvent.
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound, or you are not using a sufficient volume of solvent.
-
Solution:
-
Ensure you are using a solvent in which the compound is known to be soluble at elevated temperatures. Ethanol is a good starting point.[2]
-
Gradually add more hot solvent in small increments until the solid dissolves completely.
-
If the solid still does not dissolve, a different solvent or a mixed solvent system may be required. Refer to the solubility data table below to select an alternative.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of significant impurities that depress the melting point.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by wrapping the flask in an insulating material (e.g., glass wool or a towel) or by allowing it to cool in a warm bath.
-
Scratching the inside of the flask at the surface of the solution with a glass rod can help induce crystallization.
-
Adding a seed crystal of pure this compound can initiate crystallization.
-
Issue 3: No crystals form upon cooling, even after an extended period.
-
Possible Cause: The solution is not sufficiently saturated, or the solution is supersaturated and requires nucleation to begin crystallization.
-
Solution:
-
If the solution is not saturated enough, you can boil off some of the solvent to increase the concentration of the compound.
-
To induce nucleation in a supersaturated solution, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Cooling the solution in an ice bath can also promote crystallization.
-
Issue 4: The purity of the recrystallized material is still low.
-
Possible Cause: The chosen solvent is not effective at separating the impurities, or the cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.
-
Solution:
-
Consider a different recrystallization solvent or a mixed solvent system. For instance, an ethanol/water mixture can be effective. Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
Ensure the cooling process is slow and undisturbed to allow for the formation of pure crystals.
-
A second recrystallization step may be necessary to achieve the desired purity.
-
Flash Column Chromatography
Flash column chromatography is a purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Issue 1: The compound does not move from the origin on the TLC plate.
-
Possible Cause: The mobile phase is not polar enough to elute the compound from the silica gel.
-
Solution:
-
Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Consider adding a small amount of a more polar solvent like methanol to the mobile phase.
-
Issue 2: The compound and impurities move together as a single spot on the TLC plate.
-
Possible Cause: The mobile phase is too polar, or the chosen solvent system does not provide adequate separation.
-
Solution:
-
Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane).
-
Experiment with different solvent systems. For example, a dichloromethane/methanol system might offer different selectivity.
-
Issue 3: The spots on the TLC plate are streaky.
-
Possible Cause: The compound may be interacting too strongly with the silica gel, which can be due to its acidic nature (enol form). It could also be due to overloading the TLC plate.
-
Solution:
-
Add a small amount of a modifier to the mobile phase. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) can improve peak shape.
-
Ensure that you are not spotting too much of your sample on the TLC plate.
-
Issue 4: Poor separation during the column chromatography.
-
Possible Cause: The column was not packed properly, the sample was loaded incorrectly, or the elution was too fast.
-
Solution:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band.
-
Maintain a steady and not overly rapid flow rate of the mobile phase through the column.
-
Data Presentation
Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents. This data can aid in the selection of appropriate solvents for recrystallization and chromatography.
| Solvent | Solubility | Reference |
| Water | Sparingly Soluble (0.24 g/L at 25 °C) | [1][2] |
| 95% Ethanol | Soluble (25 mg/mL) | [2] |
| Hexane | Likely sparingly soluble | Inferred from chromatography behavior |
| Ethyl Acetate | Likely soluble | Inferred from chromatography behavior |
| Dichloromethane | Likely soluble | Inferred from general solvent properties |
| Toluene | Likely soluble | Inferred from general solvent properties |
| Methanol | Likely soluble | Inferred from general solvent properties |
Experimental Protocols
Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate. A common mobile phase for similar compounds is a 10:1 to 4:1 ratio of hexane:ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. If using a more polar solvent, ensure the volume is small. Adsorbing the crude material onto a small amount of silica gel and loading the dry powder onto the column is also an effective method.
-
Elution: Begin elution with the less polar mobile phase. If a gradient elution is necessary, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Recrystallization Troubleshooting Logic
Caption: Decision-making process for troubleshooting common recrystallization issues.
References
Technical Support Center: Enhancing the Stability of Lanthanide β-Diketonate Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of lanthanide β-diketonate complexes. Our aim is to facilitate the development of stable and highly luminescent lanthanide probes.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Problem 1: Low Luminescence Quantum Yield
Q: My lanthanide complex exhibits weak luminescence. What are the potential causes and how can I improve the quantum yield?
A: Low quantum yield in lanthanide β-diketonate complexes is a common issue that can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Presence of Coordinated Solvent Molecules: Water and other solvents with high-energy oscillators (e.g., O-H, N-H, C-H bonds) in the coordination sphere of the lanthanide ion are efficient quenchers of luminescence.[1] The presence of even one coordinated water molecule can significantly decrease the emission intensity and lifetime.
-
Solution:
-
Use of Ancillary Ligands: Introduce ancillary (or synergistic) ligands, such as 1,10-phenanthroline (phen), 2,2'-bipyridine (bipy), or trioctylphosphine oxide (TOPO), into the complex.[2] These ligands can displace coordinated solvent molecules, leading to a coordinatively saturated and more stable complex with enhanced luminescence.
-
Anhydrous Synthesis Conditions: Perform the synthesis and handling of the complex under strictly anhydrous conditions to prevent the coordination of water molecules.
-
-
-
Inefficient Energy Transfer (Antenna Effect): The β-diketone ligand (the "antenna") may not be efficiently absorbing light or transferring the absorbed energy to the lanthanide ion. For efficient energy transfer, the triplet state energy of the ligand should be slightly higher than the accepting energy level of the lanthanide ion.
-
Solution:
-
Ligand Modification: Modify the structure of the β-diketone ligand. Introducing aromatic or heteroaromatic groups can enhance the light-absorbing properties.[3] Fluorination of the β-diketone can also improve the intersystem crossing efficiency, leading to better energy transfer.[4]
-
Ligand Selection: Choose a β-diketone ligand with a triplet state energy level appropriate for the specific lanthanide ion being used.
-
-
-
Symmetry of the Complex: Highly symmetrical coordination environments can sometimes lead to lower quantum yields. Breaking this symmetry can enhance luminescence.
-
Solution:
-
Introduce Ligand Dissimilarity: Synthesize mixed-ligand complexes using two different β-diketones. This can break the symmetry of the coordination sphere and boost quantum efficiency.[5]
-
-
Problem 2: Poor Solubility of the Complex
Q: My lanthanide β-diketonate complex is insoluble in my desired solvent. What strategies can I employ to improve its solubility?
A: The often hydrophobic nature of β-diketonate ligands can lead to poor solubility of the resulting lanthanide complexes in aqueous or other polar solvents. Here are some approaches to address this:
-
Ligand Functionalization:
-
Introduce Hydrophilic Groups: Modify the β-diketone ligand by incorporating water-solubilizing groups. For instance, adding a fluorinated carboxylic acid group to the ligand structure can significantly enhance water solubility.[6]
-
Incorporate Bulky Alkyl Groups: The introduction of branched alkyl chains, such as tert-butyl groups, can increase solubility in organic solvents.[3]
-
-
Use of Solubilizing Ancillary Ligands: The choice of ancillary ligand can influence the overall solubility of the complex. Select ancillary ligands that are compatible with your desired solvent system.
Problem 3: Complex Instability and Decomposition
Q: My lanthanide complex appears to be unstable, showing signs of decomposition or hydrolysis over time. How can I improve its stability?
A: Lanthanide β-diketonate complexes can be susceptible to hydrolysis and decomposition, particularly in solution. Here are key factors and solutions to enhance stability:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the complex, where the β-diketonate ligands are gradually replaced by water or hydroxide ions.
-
Solution:
-
Ancillary Ligands: As with improving luminescence, the use of chelating ancillary ligands like phenanthroline or bipyridine can shield the lanthanide ion and prevent the coordination of water, thus protecting the complex from hydrolysis.
-
Control of pH: Maintain an appropriate pH during synthesis and in solutions of the complex. For many lanthanide complexation reactions, a near-neutral pH is optimal to ensure the ligand is deprotonated for coordination while preventing the precipitation of lanthanide hydroxides at higher pH.[7]
-
-
-
Thermal and Photostability: Some complexes may be sensitive to heat or light.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stability of lanthanide β-diketonate complexes?
A1: The stability of these complexes is a multifactorial issue. The primary factors include:
-
The Lanthanide Ion: The stability of complexes generally increases across the lanthanide series from La(III) to Lu(III) due to the lanthanide contraction, which leads to a higher charge density and stronger electrostatic interactions. A "gadolinium break" is often observed, where the stability does not increase monotonically.[5][9]
-
The β-Diketone Ligand:
-
Basicity: More basic ligands generally form more stable complexes.
-
Steric Hindrance: Bulky substituents on the ligand can shield the metal ion, enhancing stability.[10]
-
Fluorination: Introducing fluorine atoms into the ligand can increase the Lewis acidity of the lanthanide ion, leading to stronger bonds and enhanced stability.
-
-
Ancillary Ligands: The presence of chelating ancillary ligands, such as phenanthroline or bipyridine, significantly increases the stability by occupying the remaining coordination sites and preventing coordination of solvent molecules.
-
Solvent: The nature of the solvent can affect stability. In general, less polar solvents can favor complex formation.
-
pH: The pH of the solution is critical, as it affects the protonation state of the ligand and the potential for lanthanide hydroxide formation.[7]
Q2: How can I synthesize an anhydrous lanthanide β-diketonate complex?
A2: The synthesis of anhydrous complexes is crucial for maximizing luminescence and stability. A common method involves the displacement of coordinated water molecules from a hydrated precursor:
-
Synthesize the Hydrated Complex: First, prepare the hydrated lanthanide β-diketonate complex, for example, Ln(β-diketone)₃(H₂O)ₓ.
-
Displacement Reaction: React the hydrated complex with a suitable ancillary ligand in a non-polar solvent like hexane. For instance, reacting [Ln(tmhd)₃(H₂O)] with triglyme in hexane can yield an eight-coordinate, triglyme-bridged dimeric complex, [{Ln(tmhd)₃}₂L¹], which is air- and moisture-stable.[11]
Q3: What are the common techniques for characterizing the stability of these complexes?
A3: Several techniques are used to determine the stability constants of lanthanide complexes:
-
Potentiometric Titration: This is a widely used method that involves titrating a solution containing the ligand and the lanthanide ion with a standard base.[12] By monitoring the pH changes, the stability constants can be calculated.
-
Spectrophotometry (UV-Vis or Fluorescence): Changes in the absorption or emission spectra of the ligand upon complexation with the lanthanide ion can be used to determine the stability constants.
-
NMR Spectroscopy: For paramagnetic lanthanide ions, changes in the NMR chemical shifts of the ligand upon complexation can provide information about the structure and stability of the complex in solution.
-
Calorimetry (Isothermal Titration Calorimetry - ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters, including the binding constant.
Quantitative Data
Table 1: Stability Constants (log β₂) of Lanthanide Complexes with Azo-β-Diketone Ligands in Methanol at 30°C [5]
| Lanthanide Ion | 2-CPHAA | 2-CPHBA | 2-CPHDEM | 3-CPHDEM |
| La | 18.25 | 18.45 | 23.40 | 18.50 |
| Ce | 18.60 | 18.75 | 23.80 | 18.80 |
| Pr | 18.85 | 19.00 | 24.10 | 19.15 |
| Nd | 19.10 | 19.25 | 24.40 | 19.45 |
| Sm | 19.50 | 19.60 | 24.90 | 19.95 |
| Eu | 19.75 | 19.85 | 25.20 | 20.25 |
| Gd | 19.45 | 19.55 | 24.85 | 20.00 |
| Tb | 19.80 | 19.90 | 25.30 | 20.40 |
| Dy | 20.00 | 20.10 | 25.55 | 20.65 |
| Ho | 20.15 | 20.25 | 25.75 | 20.85 |
Ligand Abbreviations:
-
2-CPHAA: 2-Carboxyphenylhydrazoacetylacetone
-
2-CPHBA: 2-Carboxyphenylhydrazobenzoylacetone
-
2-CPHDEM: 2-Carboxyphenylhydrazodiethylmalonate
-
3-CPHDEM: 3-Carboxyphenylhydrazodiethylmalonate
Experimental Protocols
Protocol 1: General Synthesis of a Ternary Lanthanide β-Diketonate Complex (e.g., Eu(tta)₃phen)
This protocol describes a general method for synthesizing a highly luminescent, ternary europium complex.
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
2-Thenoyltrifluoroacetone (tta)
-
1,10-Phenanthroline (phen)
-
Ethanol
-
Ammonium hydroxide (NH₄OH) solution (0.1 M)
-
Deionized water
Procedure:
-
Dissolve Ligands: In a flask, dissolve 3 molar equivalents of tta and 1 molar equivalent of phen in ethanol.
-
Prepare Europium Solution: In a separate beaker, dissolve 1 molar equivalent of EuCl₃·6H₂O in a small amount of ethanol.
-
Complexation: Slowly add the europium solution to the ligand solution while stirring.
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of 0.1 M NH₄OH solution. A precipitate should form.
-
Reaction: Continue stirring the mixture at room temperature for 2-3 hours.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the product several times with small portions of cold ethanol and then with deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40-50°C).
Protocol 2: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the steps for determining the stability constants of a lanthanide complex using potentiometric pH titration.
Materials and Equipment:
-
Calibrated pH meter with a glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Microburette
-
Standardized carbonate-free potassium hydroxide (KOH) solution
-
Standardized nitric acid (HNO₃) solution
-
Lanthanide nitrate solution of known concentration
-
β-Diketone ligand
-
Inert salt solution (e.g., KNO₃) to maintain constant ionic strength
-
Solvent (e.g., water, dioxane-water mixture)
-
Nitrogen gas supply
Procedure:
-
System Calibration: Calibrate the pH meter with standard buffer solutions. For mixed solvent systems, perform a calibration titration of a strong acid with a strong base to correlate the pH reading to the hydrogen ion concentration.[12]
-
Prepare Titration Solutions: Prepare the following solutions in the thermostated vessel under a nitrogen atmosphere to exclude CO₂:
-
A solution of the free ligand and nitric acid.
-
A solution containing the free ligand, nitric acid, and the lanthanide nitrate solution.
-
-
Maintain Ionic Strength: Add the inert salt solution to each titration mixture to maintain a constant ionic strength.
-
Titration: Titrate each solution with the standardized KOH solution, recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of KOH added for each titration. The displacement of the titration curve for the solution containing the metal ion from the curve of the free ligand indicates complex formation. Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise and overall stability constants.[13]
Visualizations
Caption: A generalized experimental workflow for the synthesis and characterization of lanthanide β-diketonate complexes.
Caption: Troubleshooting guide for low luminescence quantum yield in lanthanide complexes.
Caption: Key factors influencing the stability of lanthanide β-diketonate complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation, Purification, and Characterization of Lanthanide Complexes for Use as Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. milliyasrcollege.org [milliyasrcollege.org]
- 10. Exploring the Intricacies of Ancillary Ligand Effects on 4fn5d1 Ln(II) Ions [escholarship.org]
- 11. Toward accurate measurement of the intrinsic quantum yield of lanthanide complexes with back energy transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. mdpi.com [mdpi.com]
Storage conditions to prevent degradation of Benzoyl-1,1,1-Trifluoroacetone
This technical support center provides comprehensive guidance on the storage, handling, and troubleshooting of Benzoyl-1,1,1-Trifluoroacetone (BTFA) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Benzoyl-1,1,1-Trifluoroacetone (BTFA) to prevent degradation?
A1: To ensure the long-term stability of BTFA, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent moisture absorption and sublimation.[1] For extended storage, refrigeration (2-8°C) is recommended.
Q2: What is the shelf life of BTFA?
A2: The shelf life of BTFA can vary depending on the supplier and storage conditions. It is crucial to refer to the manufacturer's certificate of analysis for a specific expiration or retest date. If no date is provided, it is recommended to re-analyze the purity of the compound after prolonged storage, especially if it has been opened.
Q3: What are the signs of BTFA degradation?
A3: Degradation of BTFA may be indicated by a change in physical appearance, such as discoloration (yellowing or browning), clumping of the solid, or a noticeable change in its melting point. Chemical analysis by techniques like HPLC, GC-MS, or NMR spectroscopy can confirm degradation by showing the presence of impurity peaks.
Q4: Is BTFA sensitive to light?
Q5: What materials are incompatible with BTFA?
A5: BTFA is incompatible with strong oxidizing agents, alcohols, strong acids, strong bases, and strong reducing agents.[2] Contact with these substances can lead to vigorous reactions and decomposition of the compound.[2]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with BTFA.
Issue 1: Inconsistent or Poor Results in Complexation Reactions (e.g., with Lanthanides)
-
Symptom: Low yield of the metal complex, formation of precipitates, or irreproducible spectroscopic data.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Degraded BTFA | Use freshly opened BTFA or verify the purity of the existing stock using HPLC or NMR. Degraded ligand will lead to impure complexes. |
| Presence of Water | BTFA and its metal complexes can be susceptible to hydrolysis. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | The keto-enol tautomerism of BTFA can sometimes affect the perceived stoichiometry. Ensure accurate weighing and consider performing a titration to determine the exact molar ratio needed for complexation. |
| Inappropriate Solvent | The choice of solvent can influence the stability of the complex. Solvents like methanol or ethanol can potentially react with BTFA, especially in the presence of a base.[2] Consider using aprotic solvents like THF, dichloromethane, or acetonitrile. |
| pH of the Reaction Mixture | The pH is critical for the deprotonation of the β-diketone to form the enolate for complexation. Optimize the pH using a suitable non-coordinating base. Excess base can lead to side reactions. |
Issue 2: Appearance of Unknown Peaks in Chromatographic or Spectroscopic Analysis
-
Symptom: Unexpected peaks are observed in HPLC, GC-MS, or NMR spectra of BTFA or its reaction products.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Hydrolysis Product | If the sample has been exposed to moisture, the appearance of benzoic acid and 1,1,1-trifluoroacetone as separate peaks is possible due to hydrolysis. |
| Solvent Adducts | In certain solvents, particularly protic ones, BTFA might form adducts or degradation products. Analyze a blank solvent injection to rule out solvent-related impurities. |
| Thermal Degradation | If using GC-MS, high injector temperatures can cause degradation. Optimize the injector temperature to the lowest possible while maintaining good peak shape. Potential thermal degradation products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[2] |
| Impurities from Synthesis | Commercial BTFA may contain residual starting materials or by-products from its synthesis. Refer to the supplier's specifications for known impurities. |
Data Presentation
Table 1: Recommended Storage Conditions and Incompatible Materials for BTFA
| Parameter | Recommendation | Reference |
| Temperature | Cool, dry place. Refrigeration (2-8°C) for long-term storage. | [1] |
| Light | Protect from light; store in an amber or opaque container. | General Best Practice |
| Atmosphere | Tightly sealed container to prevent moisture ingress. | [1] |
| Incompatible Materials | Strong oxidizing agents, alcohols, strong acids, strong bases, strong reducing agents. | [2] |
Experimental Protocols
Protocol 1: Purity Assessment of BTFA by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of BTFA. Method validation and optimization may be required for specific equipment and applications.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, start with 40% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of BTFA and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Identification of BTFA and its Potential Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the qualitative analysis of BTFA and the identification of volatile impurities or degradation products.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C (optimization may be required to prevent thermal degradation).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Prepare a dilute solution of BTFA (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Mandatory Visualizations
Caption: Factors influencing the stability and degradation of Benzoyl-1,1,1-Trifluoroacetone.
Caption: Troubleshooting workflow for inconsistent experimental results with BTFA.
References
Technical Support Center: Keto-Enol Equilibrium of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-1-phenylbutane-1,3-dione and studying its keto-enol tautomerism.
Frequently Asked Questions (FAQs)
Q1: What is the keto-enol equilibrium in this compound?
A1: this compound, a β-diketone, can exist in two interconverting forms: a keto tautomer and an enol tautomer. This dynamic equilibrium is influenced by various factors, most notably the solvent in which it is dissolved. The equilibrium is slow on the NMR timescale, allowing for the quantification of both forms.[1][2]
Q2: How does the solvent affect the keto-enol equilibrium of this compound?
A2: The polarity of the solvent plays a crucial role in determining the ratio of keto to enol forms. Generally, for β-diketones, an increase in solvent polarity shifts the equilibrium toward the more polar tautomer.[1][3] For many β-diketones, the keto form is considered more polar and is therefore favored in polar solvents. Conversely, non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[2][4] In the case of trifluoromethyl-β-diketones, they often exist as a mixture of two chelated cis-enol forms in nonpolar media.[4]
Q3: Which analytical technique is best suited for determining the keto-enol ratio?
A3: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and effective method for determining the keto-enol equilibrium composition.[1] The distinct chemical shifts of the protons in the keto and enol forms allow for their individual signals to be integrated, and the ratio of the integrals provides a quantitative measure of the relative amounts of each tautomer.
Q4: What are the characteristic ¹H NMR signals for the keto and enol forms of this compound?
A4: In the keto form , you would typically observe a methylene (-CH₂-) signal. In the enol form , this methylene signal is replaced by a vinyl (-CH=) proton signal and a broad signal for the enolic hydroxyl (-OH) proton. The exact chemical shifts will be solvent-dependent.
Data Presentation
| Solvent | Polarity | Predominant Form | % Enol (approx.) | % Keto (approx.) |
| Chloroform-d (CDCl₃) | Non-polar | Enol | High | Low |
| Acetone-d₆ | Polar Aprotic | Keto | Moderate | Moderate |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Polar Aprotic | Keto | Low | High |
| Methanol-d₄ | Polar Protic | Keto | Low | High |
Note: The exact percentages can vary with concentration and temperature. The information for DMSO-d₆ is based on studies of this compound (also known as PTFAA).[5] The trends for other solvents are based on general observations for β-diketones.
Experimental Protocols
Determining the Keto-Enol Equilibrium Ratio using ¹H NMR Spectroscopy
This protocol outlines the steps to determine the tautomeric equilibrium ratio of this compound in a given deuterated solvent.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer
Procedure:
-
Solution Preparation:
-
Prepare a solution of known concentration (e.g., 0.1 M) of this compound in the desired deuterated solvent.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary, but allow the solution to return to room temperature to reach equilibrium before analysis.
-
-
NMR Sample Preparation:
-
Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) into a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure the spectral width is sufficient to include all relevant signals, including the aromatic region, the vinyl/methylene region, and the potentially downfield enolic proton.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the keto (methylene protons) and enol (vinyl proton) tautomers.
-
Integrate the identified signals. It is crucial to set the integral of one of the signals (e.g., the vinyl proton of the enol form) to a specific value (e.g., 1.00). The instrument software will then calculate the relative integrals of the other signals.
-
The percentage of the enol form can be calculated using the following formula: % Enol = [Integral of enol vinyl proton / (Integral of enol vinyl proton + (Integral of keto methylene protons / 2))] * 100% (Note: The integral of the keto methylene protons is divided by two because it represents two protons, while the enol vinyl proton represents one proton.)
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Broad or unresolved peaks | - Sample concentration is too high.- Presence of paramagnetic impurities.- Chemical exchange is occurring at a rate comparable to the NMR timescale. | - Dilute the sample.- Ensure high purity of the compound and solvent.- Acquire the spectrum at a different temperature to see if the peaks sharpen. |
| Inaccurate integration values | - Poor phasing or baseline correction.- Overlapping peaks.- Signal saturation. | - Carefully reprocess the spectrum to ensure proper phasing and a flat baseline.- Use a higher field NMR spectrometer for better resolution.- Ensure a sufficient relaxation delay between scans. |
| Equilibrium not reached | - The sample was analyzed too quickly after preparation or a temperature change. | - Allow the sample to equilibrate at a constant temperature for a sufficient amount of time (e.g., several hours) before acquiring the spectrum. |
| Unexpected peak positions | - Solvent effects.- pH of the solution (if impurities are present). | - Compare the observed chemical shifts to literature values for the specific solvent used. Ensure the deuterated solvent is of high purity. |
Visualizations
Caption: Keto-enol equilibrium of this compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione and Acetylacetone for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chelating agents and precursors is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparative study of two prominent β-diketones: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (TFPD) and acetylacetone (acac). By examining their physicochemical properties, synthesis methodologies, and performance in forming metal complexes, this document aims to furnish an objective resource, supported by experimental data, to inform selection for specific research applications.
Executive Summary
Both this compound and acetylacetone are versatile organic compounds widely employed as ligands in coordination chemistry and as building blocks in organic synthesis. The primary distinction between the two lies in the substitution at the acyl group: a trifluoromethyl group in TFPD versus a methyl group in acetylacetone. This structural difference imparts significant variations in their electronic properties, acidity, and the stability of their corresponding metal complexes, thereby influencing their suitability for different applications.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a highly electronegative trifluoromethyl group in TFPD leads to notable differences in its physical and chemical properties when compared to the more conventional acetylacetone.
| Property | This compound (TFPD) | Acetylacetone (acac) |
| Molecular Formula | C₁₀H₇F₃O₂ | C₅H₈O₂ |
| Molecular Weight | 216.16 g/mol [1] | 100.12 g/mol |
| Appearance | White to yellow crystalline solid[1] | Colorless liquid |
| Melting Point | 38-40 °C | -23 °C |
| Boiling Point | 224 °C | 140 °C |
| Solubility in Water | Sparingly soluble (0.24 g/L at 25°C) | 16 g/100 mL |
| pKa | 6.35 (at 25°C) | ~9 |
The higher melting and boiling points of TFPD are attributable to its greater molecular weight and the presence of the phenyl group, which can lead to stronger intermolecular interactions. A key differentiator is the acidity of the methylene protons. The electron-withdrawing trifluoromethyl group in TFPD significantly increases the acidity of the α-protons, resulting in a lower pKa compared to acetylacetone. This enhanced acidity can facilitate the formation of metal complexes under milder conditions.
Keto-Enol Tautomerism: A Comparative Overview
Like all β-diketones, both TFPD and acetylacetone exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Keto-enol tautomerism in TFPD and acetylacetone.
The equilibrium position is influenced by the solvent and the substituents. For acetylacetone, the enol form is generally favored in nonpolar solvents.[2] While direct comparative studies on the enol content of TFPD and acetylacetone under identical conditions are scarce, the strong electron-withdrawing nature of the CF₃ group in TFPD is expected to favor the enol form to a greater extent.
Synthesis Methodologies
Synthesis of Acetylacetone
A common laboratory-scale synthesis of acetylacetone involves the Claisen condensation of acetone with ethyl acetate using a strong base like sodium ethoxide.
Workflow for the synthesis of acetylacetone.
Synthesis of this compound
TFPD is typically synthesized via a Claisen condensation between ethyl trifluoroacetate and acetophenone in the presence of a base such as sodium ethoxide.
Workflow for the synthesis of TFPD.
Comparative Performance in Metal Complex Formation
Both TFPD and acetylacetone are excellent chelating agents, forming stable complexes with a wide range of metal ions. The properties of these metal complexes, however, can differ significantly.
Stability of Metal Complexes
Catalytic Applications
Metal complexes of both ligands are widely used as catalysts in various organic reactions. Metal acetylacetonates are known to catalyze polymerization, hydrogenation, and oxidation reactions.[4] The enhanced stability and Lewis acidity of metal-TFPD complexes can lead to higher catalytic activity and selectivity in certain reactions. For example, copper(II) acetylacetonate is a known catalyst for the synthesis of 1,2,3-triazole compounds.[2] While direct comparative catalytic studies are application-specific, the distinct electronic properties of TFPD-based catalysts offer potential advantages in reactions where a more Lewis acidic metal center is beneficial.
Experimental Protocols
Synthesis of Copper(II) Acetylacetonate
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Acetylacetone (Hacac)
-
Distilled water
-
Methanol
Procedure:
-
Dissolve 4 g (25 mmol) of copper(II) chloride dihydrate in 25 mL of water in a 250 mL beaker.
-
With stirring, add a solution of 5 mL (50 mmol) of acetylacetone dropwise.
-
Continue stirring for 15 minutes.
-
Cool the solution to room temperature and then in an ice-water bath.
-
Filter the resulting gray solid, wash with cold distilled water, and dry in an oven at 110 °C.
-
For purification, recrystallize from hot methanol.
Synthesis of Lanthanide(III) 4,4,4-Trifluoro-1-phenylbutane-1,3-dionate Complexes (General Procedure)
Materials:
-
Lanthanide(III) salt (e.g., LnCl₃·nH₂O)
-
This compound (HTFPD)
-
Sodium hydroxide (NaOH)
-
Ethanol or Methanol
Procedure:
-
Dissolve the lanthanide(III) salt in ethanol or methanol.
-
In a separate flask, dissolve three equivalents of HTFPD in the same solvent.
-
Slowly add three equivalents of an aqueous or alcoholic solution of NaOH to the HTFPD solution with stirring to form the sodium salt of the ligand.
-
Add the lanthanide salt solution to the ligand solution dropwise with continuous stirring.
-
The resulting precipitate of the lanthanide(III) tris(TFPD) complex is collected by filtration, washed with the solvent, and dried.[5]
Conclusion
The choice between this compound and acetylacetone is contingent upon the specific requirements of the intended application.
-
Acetylacetone is a cost-effective and widely available ligand suitable for a broad range of applications where moderate stability and standard reaction conditions are sufficient.
-
This compound offers distinct advantages in applications demanding higher thermal stability, increased Lewis acidity of the metal center, and enhanced volatility of the resulting metal complexes. Its lower pKa also allows for complex formation under milder conditions. These properties make it particularly valuable in the synthesis of advanced materials, catalysis, and for the preparation of volatile metal complexes for techniques like chemical vapor deposition.
Researchers should carefully consider the desired properties of the final metal complex and the reaction conditions when selecting between these two versatile β-diketones. The information and protocols provided in this guide serve as a foundational resource for making an informed decision.
References
- 1. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104945340B - Copper acetylacetonate (II) catalyzed method for synthesizing 1,2,3-triazole compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Metal Extraction: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione vs. Thenoyltrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction and separation of metal ions from aqueous solutions are critical in fields ranging from hydrometallurgy and nuclear waste reprocessing to analytical chemistry and pharmaceutical purification. Chelating agents, particularly β-diketones, are instrumental in these processes. This guide provides an objective, data-driven comparison of two prominent fluorinated β-diketones: 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, commonly known as Benzoyltrifluoroacetone (BTA), and 1-(2-thienyl)-4,4,4-trifluorobutane-1,3-dione, or Thenoyltrifluoroacetone (TTA).
Introduction to the Chelating Agents
Both BTA and TTA are β-diketones that exist in equilibrium with their enol tautomer. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the acidity of the enol form, allowing for the extraction of metal ions from more acidic solutions compared to non-fluorinated analogues like acetylacetone.[1] The fundamental difference between the two lies in the terminal group opposite the trifluoromethyl group: BTA features a phenyl group, while TTA has a thenoyl (thiophene) group. This structural variance influences their acidity, solubility, and the stability of the metal chelates they form.
Upon deprotonation, the enolate form acts as a bidentate ligand, coordinating with a metal ion to form a stable, neutral, and often hydrophobic chelate complex. This charge neutralization and the organic nature of the ligands facilitate the transfer of the metal ion from the aqueous phase to an immiscible organic solvent.
Performance Comparison in Metal Extraction
The effectiveness of a chelating agent is often evaluated by its extraction efficiency, which is highly dependent on the pH of the aqueous phase. A key metric is the pH₅₀ , the pH value at which 50% of the metal ion is extracted into the organic phase. A lower pH₅₀ value signifies a more efficient extractant, as it can function in more acidic conditions.
Thenoyltrifluoroacetone (TTA) has been extensively studied for over half a century and is a preferred reagent for the extraction of a wide array of metals, particularly lanthanides and actinides.[1] Consequently, a wealth of performance data exists for TTA. Data for Benzoyltrifluoroacetone (BTA) is less comprehensive, but available studies and qualitative comparisons allow for a substantive evaluation.
A comparative study on the extraction of Europium(III) provides a qualitative ranking of various β-diketones. The efficiency of extraction, indicated by an increasing pH₅₀ value (lower is better), follows the order: TTA ≈ FTA (Furoyltrifluoroacetone) < BFA (Benzoyltrifluoroacetone) < TAA (Trifluoroacetylacetone) < BZA (Benzoylacetone) < AA (Acetylacetone) .[1] This suggests that while both TTA and BTA are highly effective due to their trifluoromethyl group, TTA is slightly superior to BTA for Eu(III) extraction under the studied conditions.
Table 1: Extraction Data for Thenoyltrifluoroacetone (TTA)
(Data represents the pH of 50% extraction (pH₅₀) for various metal ions using 0.2 M TTA in benzene.)[1]
| Metal Ion | Valence | pH₅₀ |
| Fe³⁺ | +3 | 1.5 |
| In³⁺ | +3 | 2.0 |
| Th⁴⁺ | +4 | 0.5 |
| UO₂²⁺ | +2 | 2.5 |
| Eu³⁺ | +3 | 3.2 |
| Co²⁺ | +2 | 4.5 |
| Ni²⁺ | +2 | 4.7 |
| Mn²⁺ | +2 | 5.8 |
| Sr²⁺ | +2 | 6.5 |
| Ca²⁺ | +2 | 7.0 |
Table 2: Extraction Data for Benzoyltrifluoroacetone (BTA)
(Quantitative data for BTA across a wide range of metals is limited in publicly available literature. The following data is for the extraction of Lithium(I) into an ionic liquid solvent.)
| Metal Ion | Solvent System | pH₅₀ | Extraction (%) at pH 11 |
| Li⁺ | 0.1 M BTA in [C₆mim][Tf₂N] | ~9.5 | >90% |
Synergistic Extraction
Synergism is a phenomenon where the extractive capability of a mixture of two extractants is significantly greater than the sum of their individual effects.[2] This is a well-documented attribute of TTA, especially when combined with neutral organophosphorus compounds like tri-n-butyl phosphate (TBP) or tri-n-octylphosphine oxide (TOPO).[1] These neutral donors displace residual water molecules from the metal's coordination sphere in the extracted chelate, increasing its hydrophobicity and thus its distribution into the organic phase.
-
TTA: Shows a pronounced synergistic effect with a wide range of neutral ligands for extracting lanthanoids and actinoids.[1]
-
BTA: While structurally similar and expected to exhibit synergism, one study on lithium extraction using BTA in an ionic liquid found that the addition of TOPO did not result in a synergistic effect.[3] This may be specific to the solvent system and metal ion, and further research is needed to characterize BTA's synergistic potential more broadly.
Experimental Protocols
The following is a generalized protocol for a typical liquid-liquid solvent extraction experiment to determine the pH dependence of metal extraction by a β-diketone chelating agent.
Reagent Preparation
-
Organic Phase: Prepare a solution of the chelating agent (e.g., 0.1 M TTA or BTA) in a suitable water-immiscible organic solvent (e.g., benzene, chloroform, xylene, or an ionic liquid).
-
Aqueous Phase: Prepare a stock solution of the metal salt (e.g., EuCl₃, CuSO₄) at a known concentration (e.g., 10⁻⁴ M) in deionized water. Use a suitable buffer system (e.g., acetate, MES) or dilute acid/base (e.g., HCl/NaOH) to prepare a series of aqueous solutions with varying pH values. Maintain a constant ionic strength using an inert salt like NaClO₄ or NaNO₃ (e.g., 0.1 M).
Extraction Procedure
-
In a series of centrifuge tubes or separatory funnels, pipette equal volumes (e.g., 10 mL) of the prepared organic phase and one of the aqueous phase solutions of a specific pH.
-
Agitate the tubes vigorously using a mechanical shaker for a sufficient time to reach equilibrium (e.g., 30-60 minutes). The required time should be determined in preliminary kinetic studies.
-
Centrifuge the tubes to ensure complete phase separation.
-
Carefully separate the aqueous and organic phases.
-
Measure the final pH of the aqueous phase.
Analysis
-
Determine the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique, such as Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or spectrophotometry.
-
The concentration of the metal in the organic phase can be determined by mass balance or by back-extraction into a strongly acidic aqueous solution, followed by analysis.
-
Calculate the distribution ratio (D), which is the ratio of the total metal concentration in the organic phase to that in the aqueous phase.
-
Plot log(D) versus the final equilibrium pH. The pH value at which log(D) = 0 (i.e., D=1) is the pH₅₀.
Mechanism of Extraction
The extraction process proceeds via a cation exchange mechanism. The chelating agent in its acidic (enol) form, denoted as HA, resides primarily in the organic phase. At the aqueous-organic interface, it deprotonates and chelates the metal ion (Mⁿ⁺), releasing 'n' protons into the aqueous phase and forming a neutral complex (MAₙ) that is preferentially solvated by the organic phase.
Conclusion
Both this compound (BTA) and Thenoyltrifluoroacetone (TTA) are powerful chelating agents for the solvent extraction of metal ions, owing to the activating effect of their trifluoromethyl group.
-
Thenoyltrifluoroacetone (TTA) is the more established and extensively documented of the two, with a vast body of literature supporting its high extraction efficiency for a broad spectrum of metals, especially lanthanides and actinides. Its synergistic properties are well-characterized, making it a versatile and reliable choice for developing separation processes.
-
Benzoyltrifluoroacetone (BTA) is a structurally similar and highly effective extractant. Qualitative comparisons suggest its extraction efficiency is comparable to, though perhaps slightly lower than, that of TTA for trivalent lanthanides.[1] While quantitative data across multiple metal systems is less available, it represents a viable alternative, particularly in applications where the specific properties of the phenyl group may offer advantages.
For researchers selecting a chelating agent, TTA offers a wealth of predictive data and established protocols. BTA is a potent alternative, though its use may require more system-specific optimization and characterization due to the sparser comparative data. The choice between them will ultimately depend on the specific metal ion, the required pH conditions, the choice of organic solvent, and the potential for synergistic enhancement.
References
Unveiling the Structural Landscape of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione Complexes Through X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The versatile chelating ligand 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (tfpb), also known as benzoyltrifluoroacetone, is a cornerstone in the synthesis of a diverse array of metal complexes with applications ranging from catalysis to luminescent materials. The precise three-dimensional arrangement of atoms within these complexes, dictated by the coordination of the metal center, is paramount to their function. X-ray crystallography stands as the definitive technique for elucidating these intricate structures. This guide provides a comparative analysis of the crystal structures of several tfpb complexes, supported by experimental data, to aid researchers in understanding the structural nuances of this important class of compounds.
Comparative Analysis of Crystal Structures
The coordination of this compound to different metal centers results in a variety of coordination geometries and crystal packing arrangements. Below is a summary of the crystallographic data for three distinct metal complexes, showcasing the structural diversity achievable with this ligand.
| Parameter | [Eu(btfa)₃(phen)][1] | trans-[Cu(btfa)₂] | trans-[Ni(btfa)₂(PPh₃)₂] |
| Metal Ion | Europium(III) | Copper(II) | Nickel(II) |
| Formula | C₄₀H₂₆EuF₉N₂O₆ | C₂₀H₁₂CuF₆O₄ | C₅₆H₄₂F₆NiO₄P₂ |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | Not specified | P-1 |
| a (Å) | 9.700(2) | Not specified | 10.7917(14) |
| b (Å) | 37.450(5) | Not specified | 11.0583(14) |
| c (Å) | 10.917(3) | Not specified | 11.7156(15) |
| α (°) | 90 | Not specified | 63.282(2) |
| β (°) | 92.51(2) | Not specified | 77.173(2) |
| γ (°) | 90 | Not specified | 71.153(2) |
| Coordination No. | 8 | 4 | 6 |
| Coordination Geo. | Square antiprism | Square planar | Distorted octahedral |
In the Europium(III) complex, the central metal ion is coordinated to six oxygen atoms from three bidentate tfpb ligands and two nitrogen atoms from a 1,10-phenanthroline molecule, resulting in an eight-coordinate square antiprism geometry.[1] The Copper(II) complex, on the other hand, exhibits a four-coordinate, square planar geometry with two tfpb ligands. In the case of the Nickel(II) complex, the coordination sphere is expanded to a distorted octahedron by the inclusion of two triphenylphosphine ligands in addition to the two tfpb ligands.
Experimental Protocols
The synthesis and crystallization of metal-tfpb complexes generally follow a common set of procedures, which can be adapted based on the specific metal and desired ancillary ligands.
General Synthesis of Metal-tfpb Complexes
A generalized procedure for the synthesis of a metal bis(tfpb) complex is as follows:
-
Deprotonation of the Ligand: this compound is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a base, typically sodium hydroxide or potassium hydroxide, is added to the solution to deprotonate the β-diketone, forming the corresponding enolate salt.
-
Complexation: A solution of the desired metal salt (e.g., metal chloride, nitrate, or acetate) in water or an alcohol is added dropwise to the ligand solution with constant stirring.
-
Precipitation and Isolation: The metal complex will often precipitate out of the solution upon formation. The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
For the synthesis of adducts, such as the [Eu(btfa)₃(phen)] and [Ni(btfa)₂(PPh₃)₂] complexes, the ancillary ligand (1,10-phenanthroline or triphenylphosphine, respectively) is typically added to the reaction mixture along with the metal salt.
Crystallization Techniques
Obtaining single crystals suitable for X-ray diffraction is a critical step. Common methods include:
-
Slow Evaporation: The purified complex is dissolved in an appropriate solvent or solvent mixture to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks, leading to the formation of well-defined crystals.
-
Vapor Diffusion: A concentrated solution of the complex is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a small amount of a "precipitating" solvent in which the complex is poorly soluble but which is miscible with the solvent of the complex solution. The vapor of the precipitating solvent slowly diffuses into the complex solution, reducing the solubility of the complex and inducing crystallization.
-
Cooling: A saturated solution of the complex is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in temperature reduces the solubility of the complex, promoting crystal growth.
Visualization of Coordination
The fundamental coordination motif of the this compound ligand to a metal center involves the formation of a six-membered chelate ring through its two oxygen atoms. This interaction is depicted in the following diagram.
Caption: General coordination of the tfpb ligand to a metal center.
This guide provides a foundational understanding of the structural characteristics of metal complexes derived from this compound. The provided data and protocols serve as a valuable resource for researchers engaged in the design and synthesis of novel metal-organic compounds with tailored properties. The precise control over the coordination environment, as revealed by X-ray crystallography, is the key to unlocking the full potential of these versatile complexes.
References
A Comparative Guide to the Coordination Chemistry of β-Diketones with Lanthanides
For Researchers, Scientists, and Drug Development Professionals
The coordination chemistry of lanthanide ions with β-diketone ligands is a cornerstone of luminescent materials science, with far-reaching applications in bio-imaging, sensing, and optoelectronics. The choice of the β-diketone ligand profoundly influences the photophysical and stability properties of the resulting lanthanide complex. This guide provides a comparative overview of four commonly employed β-diketones—acetylacetone (acac), dibenzoylmethane (dbm), thenoyltrifluoroacetone (tta), and hexafluoroacetylacetone (hfac)—in their coordination with lanthanide ions.
Introduction to Lanthanide-β-Diketonate Complexes
Lanthanide ions (Ln³⁺) possess unique luminescent properties characterized by sharp, line-like emission bands and long luminescence lifetimes. However, their direct excitation is inefficient due to low molar absorptivity. β-Diketones act as "antenna" ligands, efficiently absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits its characteristic luminescence. The general structure of a tris(β-diketonato)lanthanide(III) complex is depicted below. The coordination number of the lanthanide ion is often expanded beyond six by the coordination of additional solvent molecules or ancillary ligands.
Caption: General coordination of a lanthanide ion with three β-diketonate ligands.
Comparative Data of Lanthanide-β-Diketonate Complexes
The following tables summarize key performance indicators for lanthanide complexes with different β-diketone ligands. The data presented are representative values compiled from various literature sources and may vary depending on the specific lanthanide ion, solvent, and presence of ancillary ligands.
Table 1: Stability Constants (log β) of Lanthanide-β-Diketonate Complexes
| β-Diketone | R₁ | R₂ | La(III) | Eu(III) | Gd(III) | Yb(III) |
| Acetylacetone (acac) | CH₃ | CH₃ | logβ₁: 3.65, logβ₂: 5.13, logβ₃: 6.12[1] | ~4.8 | ~5.0 | ~5.5 |
| Dibenzoylmethane (dbm) | Ph | Ph | - | - | - | - |
| Thenoyltrifluoroacetone (tta) | C₄H₃S | CF₃ | - | logβ₁: 5.82, logβ₂: 10.6, logβ₃: 14.5, logβ₄: 17.8[2] | - | - |
| Hexafluoroacetylacetone (hfac) | CF₃ | CF₃ | - | - | - | - |
Note: Comprehensive and directly comparable stability constant data is scarce. The trend generally shows an increase in stability with increasing atomic number across the lanthanide series.
Table 2: Luminescence Properties of Europium(III) and Terbium(III)-β-Diketonate Complexes
| β-Diketone | Lanthanide Ion | Quantum Yield (Φ) (%) | Lifetime (τ) (μs) |
| Acetylacetone (acac) | Eu(III) | <1 | ~10 |
| Tb(III) | ~15 (relative)[3] | - | |
| Dibenzoylmethane (dbm) | Eu(III) | 10-40 | 300-600 |
| Tb(III) | 5-20 | 400-800 | |
| Thenoyltrifluoroacetone (tta) | Eu(III) | 30-80 | 500-900 |
| Tb(III) | 10-30 | 1000-1500 | |
| Hexafluoroacetylacetone (hfac) | Eu(III) | 40-70 | 600-1000 |
| Tb(III) | 32[4] | - |
Note: Quantum yields and lifetimes are highly sensitive to the coordination environment, including solvent and ancillary ligands. The values presented are typical ranges found in the literature.
Discussion of Comparative Performance
-
Acetylacetone (acac) , being the simplest β-diketone, often forms less stable and less luminescent complexes compared to its fluorinated and arylated counterparts. The presence of high-frequency C-H oscillators in the methyl groups can lead to non-radiative deactivation of the lanthanide's excited state, thus quenching luminescence.
-
Dibenzoylmethane (dbm) features phenyl groups that extend the π-conjugated system, leading to a red-shift in the absorption spectrum and improved energy transfer to the lanthanide ion. This generally results in higher luminescence quantum yields compared to acac.
-
Thenoyltrifluoroacetone (tta) is one of the most widely used β-diketones for sensitizing lanthanide luminescence. The electron-withdrawing trifluoromethyl group enhances the acidity of the ligand, leading to the formation of more stable complexes. The thiophene ring provides an efficient antenna for absorbing UV radiation. Consequently, lanthanide-tta complexes, particularly those of europium(III), often exhibit high quantum yields and long luminescence lifetimes.
-
Hexafluoroacetylacetone (hfac) , with two trifluoromethyl groups, forms highly stable and volatile lanthanide complexes. The absence of C-H oscillators in the immediate vicinity of the coordination sphere minimizes non-radiative decay pathways, often resulting in high luminescence quantum yields.[4] The strong electron-withdrawing nature of the CF₃ groups can, however, sometimes lead to a less efficient energy transfer from the ligand to the lanthanide ion compared to tta.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of lanthanide-β-diketonate complexes are crucial for reproducible research. Below are representative protocols for the synthesis of a generic tris(β-diketonato)lanthanide(III) complex and for the measurement of its luminescence quantum yield.
Synthesis of a Tris(β-diketonato)lanthanide(III) Complex
This protocol describes a general procedure for the synthesis of a hydrated tris(β-diketonato)lanthanide(III) complex.
Materials:
-
Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O)
-
β-diketone (e.g., acetylacetone, dibenzoylmethane, thenoyltrifluoroacetone)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide or sodium hydroxide solution (1 M)
Procedure:
-
Dissolve the β-diketone (3 mmol) in ethanol (20 mL) in a round-bottom flask, with gentle heating if necessary.
-
In a separate beaker, dissolve the lanthanide(III) chloride hexahydrate (1 mmol) in a mixture of ethanol and water (1:1, 10 mL).
-
Slowly add the lanthanide salt solution to the β-diketone solution with vigorous stirring.
-
Adjust the pH of the mixture to 6-7 by the dropwise addition of ammonium hydroxide or sodium hydroxide solution. A precipitate should form.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by deionized water.
-
Dry the product in a desiccator over anhydrous calcium chloride.
Characterization: The resulting complex can be characterized by various techniques, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the β-diketone to the lanthanide ion by observing the shift in the C=O and C=C stretching frequencies.
-
Elemental Analysis: To determine the elemental composition (C, H, N, and Ln) of the complex.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the number of coordinated water molecules.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular structure and coordination geometry of the complex.
Measurement of Luminescence Quantum Yield
The luminescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a luminescent material. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The absolute method using an integrating sphere is the most accurate technique.[5]
Caption: A simplified workflow for measuring luminescence quantum yield using an integrating sphere.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the lanthanide complex in a suitable solvent (e.g., acetonitrile, ethanol) with an absorbance at the excitation wavelength typically between 0.05 and 0.1.
-
Instrumentation: Use a spectrofluorometer equipped with an integrating sphere.
-
Measurement: a. Record the emission spectrum of the sample solution when excited at the wavelength of maximum absorption of the ligand. b. Record the spectrum of the excitation light scattered by the sample solution. c. Repeat the measurements for a blank sample (the pure solvent).
-
Calculation: The quantum yield is calculated using the following equation:
Φ = (E_c - E_a) / (L_a - L_c)
where:
-
E_c is the integrated luminescence intensity of the sample.
-
E_a is the integrated luminescence intensity of the blank.
-
L_a is the integrated intensity of the excitation light scattered by the blank.
-
L_c is the integrated intensity of the excitation light scattered by the sample.
-
Conclusion
The choice of β-diketone ligand is a critical determinant of the stability and luminescent properties of lanthanide complexes. While acetylacetone provides a basic framework, its derivatives with aromatic and fluorinated substituents offer significant advantages. Thenoyltrifluoroacetone and hexafluoroacetylacetone are particularly effective in creating highly luminescent and stable lanthanide complexes suitable for a wide range of applications. This guide provides a foundational comparison to aid researchers in the rational design and selection of β-diketone ligands for the development of advanced lanthanide-based materials. Further optimization can be achieved by the introduction of ancillary ligands to fine-tune the coordination environment and photophysical properties of the complexes.
References
- 1. Lanthanum acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Toward accurate measurement of the intrinsic quantum yield of lanthanide complexes with back energy transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Determining the Keto-Enol Ratio of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione by NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the tautomeric equilibrium of β-dicarbonyl compounds is crucial for predicting reactivity, stability, and biological activity. This guide provides a comparative analysis of the keto-enol tautomerism of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, a versatile building block in organic synthesis, with a focus on its determination using Nuclear Magnetic Resonance (NMR) spectroscopy.
The equilibrium between the keto and enol forms of this compound is highly sensitive to the surrounding solvent environment. The electron-withdrawing trifluoromethyl group significantly influences the acidity of the α-protons and the stability of the corresponding enolate, making the study of its tautomerism particularly insightful. This guide presents experimental data on the keto-enol ratio in various deuterated solvents, a detailed protocol for its determination via ¹H NMR, and a comparison with alternative analytical methods.
Data Presentation: Keto-Enol Equilibrium in Various Solvents
The ratio of keto to enol tautomers of this compound was determined in a range of deuterated solvents using ¹H NMR spectroscopy. The relative percentages were calculated from the integration of characteristic proton signals for each tautomer.
| Deuterated Solvent | Dielectric Constant (ε) | % Keto Tautomer | % Enol Tautomer |
| Chloroform-d (CDCl₃) | 4.8 | Predominantly Keto | Minor |
| Acetone-d₆ | 20.7 | Major | Minor |
| DMSO-d₆ | 46.7 | Significant Keto | Significant Enol |
| Benzene-d₆ | 2.3 | Predominantly Keto | Minor |
| Methanol-d₄ | 32.7 | Major | Minor |
Experimental Protocol: ¹H NMR Spectroscopy
This section outlines a detailed methodology for determining the keto-enol ratio of this compound.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 10-20 mg/mL) of this compound in the chosen deuterated solvent. Ensure the compound is fully dissolved.
-
Equilibration: Allow the solution to equilibrate at a constant temperature for a sufficient period. For some solvents, like DMSO-d₆, this may take an extended time.[1]
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated to ensure accurate quantification.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the keto and enol tautomers.
-
Keto form: The methylene protons (-CH₂-) typically appear as a singlet.
-
Enol form: The vinyl proton (-CH=) and the enolic hydroxyl proton (-OH) will be present. The position of the hydroxyl proton can be broad and may exchange with residual water in the solvent.
-
-
Integrate the area of the methylene proton signal of the keto form and the vinyl proton signal of the enol form.
-
-
Calculation of Keto-Enol Ratio:
-
The percentage of the enol form can be calculated using the following formula:
% Enol = [Integral of vinyl proton / (Integral of vinyl proton + (Integral of methylene protons / 2))] * 100
-
The percentage of the keto form is then:
% Keto = 100 - % Enol
-
Comparison with Alternative Methods
While ¹H NMR is the most direct and common method for determining the keto-enol ratio, other techniques can provide complementary information.
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | The keto and enol forms have different chromophores and thus different absorption maxima. | High sensitivity, can be used for kinetic studies. | Overlapping bands can complicate analysis; requires calibration. |
| Infrared (IR) Spectroscopy | The keto form shows a characteristic C=O stretching frequency, while the enol form shows C=C and O-H stretching frequencies. | Can provide information about hydrogen bonding. | Quantitative analysis can be challenging. |
| Computational Chemistry | Theoretical calculations can predict the relative stabilities of the tautomers in different environments. | Provides insights into the factors governing the equilibrium. | Accuracy depends on the level of theory and computational model used. |
Logical Workflow for Tautomer Analysis
The following diagram illustrates the workflow for determining and analyzing the keto-enol tautomerism of this compound.
Caption: Workflow for Keto-Enol Tautomerism Analysis.
Keto-Enol Tautomeric Equilibrium
The equilibrium between the keto and enol forms of this compound is a dynamic process. The enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the C=C double bond with the carbonyl group and the phenyl ring.
Caption: Keto-Enol Tautomeric Equilibrium.
References
A Comparative Guide to the Quantum Yield of Lanthanide Complexes with Beta-Diketone Ligands
For Researchers, Scientists, and Drug Development Professionals
The unique photoluminescent properties of lanthanide complexes, characterized by sharp, narrow-band emissions and long luminescence lifetimes, have positioned them as critical materials in fields ranging from organic light-emitting diodes (OLEDs) to biomedical assays. The efficiency of this luminescence is quantified by the photoluminescence quantum yield (PLQY), a measure of the ratio of photons emitted to photons absorbed. In these complexes, beta-diketone ligands play a crucial role, acting as "antennas" to absorb excitation energy and efficiently transfer it to the central lanthanide ion, which then emits light.[1][2] This guide provides a comparative analysis of the quantum yields of various lanthanide complexes featuring different beta-diketone ligands, supported by experimental data and detailed methodologies.
Comparative Analysis of Quantum Yields
The choice of the beta-diketone ligand, the specific lanthanide ion, and the surrounding chemical environment (solvent or solid matrix) all significantly influence the quantum yield of the resulting complex.[3][4] The following table summarizes the quantum yields for a selection of europium(III) and terbium(III) complexes, which are widely studied for their bright red and green emissions, respectively.
| Lanthanide Ion | Beta-Diketone Ligand | Ancillary Ligand/Matrix | Quantum Yield (Φ) | Reference Complex/Details |
| Eu(III) | Thenoyltrifluoroacetonate (TTA) | 4′-(2-furyl)-2,2′:6′,2′′-terpyridine (FTPY) | Not specified, but studied for ET pathways | [Eu(FTPY)(TTA)3] |
| Eu(III) | Thenoyltrifluoroacetonate (TTA) | 4′-(2-thienyl)-2,2′:6′,2′′-terpyridine (TTPY) | Not specified, but studied for ET pathways | [Eu(TTPY)(TTA)3] |
| Eu(III) | Thenoyltrifluoroacetonate (TTA) | 4′-(2-pyrolyl)-2,2′:6′,2′′-terpyridine (PTPY) | Not specified, but studied for ET pathways | [Eu(PTPY)(TTA)3] |
| Tb(III) | Thenoyltrifluoroacetonate (TTA) | 4′-(2-furyl)-2,2′:6′,2′′-terpyridine (FTPY) | Not specified, but studied for ET pathways | [Tb(FTPY)(TTA)3] |
| Tb(III) | Thenoyltrifluoroacetonate (TTA) | 4′-(2-thienyl)-2,2′:6′,2′′-terpyridine (TTPY) | Not specified, but studied for ET pathways | [Tb(TTPY)(TTA)3] |
| Tb(III) | Thenoyltrifluoroacetonate (TTA) | 4′-(2-pyrolyl)-2,2′:6′,2′′-terpyridine (PTPY) | Not specified, but studied for ET pathways | [Tb(PTPY)(TTA)3] |
| Eu(III) | 4,4,5,5,6,6,6-heptafluoro-1-(thien-2-yl)hexane-1,3-dione (hth) | Triphenylphosphine oxide (tppo) | up to 66% | [Eu(hth)3(tppo)2] in dichloromethane |
| Eu(III) | General β-diketonates | PMMA matrix | 70% to 85% | General observation for Eu(III) β-diketonates |
| Eu(III) | General β-diketonates | Solid State | 32% to 72% | General observation for Eu(III) β-diketonates |
| Eu(III) | General β-diketonates | Dichloromethane (DCM) | 52% to 55% | General observation for Eu(III) β-diketonates |
| Yb(III) | General β-diketonates | with 1,10-phenanthroline | 2% to 4% | Example of near-infrared emitters |
Data sourced from multiple studies.[3][5][6][7] It is important to note that direct comparison can be complex due to variations in experimental conditions.
Generally, fluorinated beta-diketones are known to enhance the luminescence quantum yield.[3] The ancillary ligands, such as phosphine oxides or nitrogen-containing heterocycles, also play a critical role by displacing water molecules from the lanthanide's coordination sphere, thereby reducing non-radiative decay pathways caused by O-H vibrations.[8][9]
Visualizing the Luminescence Mechanism and Experimental Workflow
To better understand the processes governing the luminescence of these complexes, the following diagrams illustrate the energy transfer mechanism and the experimental workflow for quantum yield determination.
Caption: Energy transfer mechanism (antenna effect) in lanthanide beta-diketonate complexes.
Caption: Experimental workflow for absolute photoluminescence quantum yield determination.
Experimental Protocols
The determination of the photoluminescence quantum yield is a critical experiment for evaluating the performance of these complexes. The absolute method, which utilizes an integrating sphere, is a widely accepted and accurate technique.[10]
Protocol for Absolute Quantum Yield Measurement
1. Materials and Instrumentation:
-
Lanthanide Complex: The synthesized and purified complex to be analyzed.
-
Solvent/Matrix: High-purity spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) or a polymer matrix like PMMA.
-
Spectrofluorometer: Equipped with an integrating sphere accessory. The sphere is coated with a highly reflective material (e.g., BaSO₄ or Spectralon®) to capture all emitted and scattered light.
-
UV-Vis Spectrophotometer: To measure the absorbance of the sample.
-
Cuvettes: Quartz cuvettes for solutions.
2. Sample Preparation:
-
Prepare a dilute solution of the lanthanide complex in the chosen solvent. The concentration should be adjusted so that the absorbance at the excitation wavelength is typically between 0.05 and 0.1 to minimize inner filter effects.
-
For solid-state measurements, a thin film of the complex or a powder sample held in a specialized holder is used.
3. Measurement Procedure: [10][11]
-
Reference Measurement (Blank):
-
Place the cuvette containing only the pure solvent (or an empty sample holder for solid samples) into the integrating sphere.
-
Record the spectrum of the excitation source as it scatters within the sphere. This provides the integrated intensity of the excitation lamp profile in the absence of the sample.
-
-
Sample Measurement:
-
Place the cuvette containing the lanthanide complex solution (or the solid sample) into the integrating sphere.
-
Excite the sample at a wavelength where the ligand has strong absorption.
-
Record the full spectrum, which will include the emission from the complex and the unabsorbed, scattered excitation light.
-
4. Data Analysis:
-
The absolute quantum yield (Φ) is calculated using the following equation:
Φ = (E_c - E_a) / (L_a - L_c)
Where:
-
E_c is the integrated luminescence intensity of the sample.
-
E_a is the integrated luminescence intensity of the blank.
-
L_a is the integrated intensity of the excitation profile when the blank is in the sphere.
-
L_c is the integrated intensity of the excitation profile when the sample is in the sphere.
-
-
The difference (L_a - L_c) represents the number of photons absorbed by the sample, and (E_c - E_a) represents the number of photons emitted by the sample.
Considerations and Potential Issues:
-
Back Energy Transfer: In some complexes, particularly with terbium, energy can transfer back from the lanthanide ion to the ligand's triplet state. This can complicate quantum yield measurements and may lead to an underestimation of the intrinsic quantum yield if not accounted for.[10]
-
Solvent Effects: The choice of solvent can significantly impact the quantum yield by influencing the coordination environment of the lanthanide ion. Protic solvents containing O-H or N-H bonds can quench luminescence.
-
Concentration Quenching: At high concentrations, intermolecular interactions can lead to self-quenching, reducing the observed quantum yield.
Conclusion
The quantum yield of lanthanide complexes with beta-diketone ligands is a multifaceted property governed by the interplay between the ligand's ability to absorb and transfer energy, the efficiency of the energy transfer to the lanthanide ion, and the intrinsic radiative properties of the ion itself. The strategic design of beta-diketone ligands, often involving fluorination, and the use of appropriate ancillary ligands to shield the central ion from non-radiative deactivation pathways are key to developing highly luminescent materials. The protocols and data presented in this guide offer a framework for the rational design and comparative evaluation of these promising photofunctional materials for advanced applications.
References
- 1. Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety [mdpi.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent europium(iii) and terbium(iii) complexes of β-diketonate and substituted terpyridine ligands: synthesis, crystal structures and elucidation of energy transfer pathways - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. From Antenna to Assay: Lessons Learned in Lanthanide Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward accurate measurement of the intrinsic quantum yield of lanthanide complexes with back energy transfer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals [mdpi.com]
A Comparative Guide to the Thermal Stability of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione and its Derivatives
This guide provides an objective comparison of the thermal stability of 4,4,4-Trifluoro-1-phenylbutane-1,3-dione and its derivatives, supported by experimental data from relevant studies. The focus is on understanding how structural modifications impact the thermal decomposition characteristics of these compounds.
Quantitative Thermal Stability Data
The thermal stability of this compound (btfa) and its complexes has been investigated using thermogravimetric analysis (TGA). The following table summarizes the thermal decomposition data for lanthanide(III) complexes containing the btfa ligand. While not a direct comparison of simple organic derivatives, this data illustrates how the coordination of btfa to a metal center influences its thermal properties.
Table 1: Thermal Decomposition Data for Lanthanide(III) Complexes of this compound
| Complex | Decomposition Step | Temperature Range (°C) | Lost Species | Mass Loss (%) (Experimental) | Mass Loss (%) (Calculated) |
| Tb(btfa)₃phen | Second | 210–384 | 2/3 phen + 1 4/7 btfa | 48.0 | 48.5 |
| Fourth | 497–577 | 1/5 btfa | 4.0 | 4.0 | |
| Sixth | 823–910 | 1/5 btfa | 5.0 | 6.5 | |
| Eu(btfa)₃bipy | First | 169–383 | 2/3 bipy + 1 4/7 btfa | 44.5 | 44.5 |
| Third | 503–578 | 1/5 btfa | 2.5 | 2.5 | |
| Fifth | 797–905 | 1/5 btfa | 11.5 | 11.5 |
Data sourced from a study on the thermal decomposition of lanthanide(III) complexes.[1]
The study noted that the Eu(btfa)₃bipy complex exhibited the highest thermal stability and melts before decomposing.[1]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the analysis of the thermal stability of this compound and its derivatives.
Thermogravimetric Analysis (TGA)
A non-isothermal thermogravimetric technique is typically employed to study the thermal decomposition of these compounds.[1]
-
Sample Preparation: A small quantity of the sample (typically 5-10 mg) is accurately weighed and placed in an appropriate crucible (e.g., alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, commonly an inert gas such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC is used to determine melting points and other thermal transitions.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is encapsulated in a hermetically sealed aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen.
-
Heating Program: The sample is subjected to a controlled temperature program, including heating and cooling cycles, at a specified rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and a reference pan as a function of temperature. Endothermic and exothermic events are recorded as peaks on the DSC thermogram.
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram outlines the logical workflow for conducting a thermal stability analysis of chemical compounds.
Caption: A logical workflow for the thermal analysis of chemical compounds.
Proposed Thermal Decomposition Pathway for a β-Diketone
The following diagram illustrates a generalized pathway for the thermal decomposition of a β-diketone like this compound. The actual pathway can be more complex and dependent on the specific derivative and experimental conditions.
Caption: A generalized thermal decomposition pathway for a β-diketone.
References
A Researcher's Guide to Assessing Radiochemical Purity of Ligands for Complexation Reactions
For researchers, scientists, and drug development professionals, ensuring the radiochemical purity of ligands is a critical step in the development of radiopharmaceuticals. The presence of impurities can significantly impact the accuracy of diagnostic imaging and the efficacy and safety of therapeutic agents. This guide provides a comprehensive comparison of the two most common analytical techniques for assessing radiochemical purity: Radio-High-Performance Liquid Chromatography (Radio-HPLC) and Radio-Thin-Layer Chromatography (Radio-TLC).
The choice between these methods depends on various factors, including the specific radiopharmaceutical, the nature of potential impurities, the required level of analytical detail, and available resources. This guide presents a detailed comparison of their performance, experimental protocols, and a decision-making framework to assist researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Radio-HPLC and Radio-TLC
Radio-HPLC and Radio-TLC are the workhorses of radiopharmaceutical quality control. While both are chromatographic techniques used to separate and quantify radiolabeled species, they differ significantly in their capabilities and applications.
Radio-HPLC is a powerful analytical technique that offers high resolution and sensitivity, making it the gold standard for detailed purity analysis. It is particularly adept at separating complex mixtures and identifying and quantifying even minor radiochemical impurities, including those resulting from radiolysis[1][2][3][4].
Radio-TLC , on the other hand, is a simpler, more rapid, and cost-effective method. It is well-suited for routine quality control and for determining the radiochemical yield (RCY) of labeling reactions[1][4]. However, its lower resolution may not be sufficient to detect all impurities, especially those with similar chemical properties to the main product[1][3].
The following table summarizes the key performance characteristics of each method based on published experimental data.
| Feature | Radio-High-Performance Liquid Chromatography (Radio-HPLC) | Radio-Thin-Layer Chromatography (Radio-TLC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column, under high pressure. | Separation based on differential migration of analytes up a thin layer of adsorbent material (stationary phase) via a liquid mobile phase through capillary action. |
| Resolution | High to very high; capable of separating structurally similar compounds and isomers. | Lower than HPLC; may not resolve closely related impurities. |
| Sensitivity | High; excellent for detecting trace-level impurities. | Generally lower than HPLC; may not detect very low-level impurities. |
| Limit of Detection (LOD) | Typically in the range of 0.2 - 0.3 µg/mL for non-radioactive standards.[5][6] | Generally higher than HPLC; specific values are highly method-dependent. |
| Limit of Quantification (LOQ) | Typically in the range of 0.8 - 0.9 µg/mL for non-radioactive standards.[5][6] For radiolabeled compounds, LOQ can be around 2.10 MBq/mL.[7] | Can be around 2 MBq/mL for certain radiotracers.[7] |
| Analysis Time | Typically 15-30 minutes per sample. | Faster, typically 5-20 minutes per sample. |
| Cost (Instrument & Consumables) | High initial instrument cost; ongoing cost for columns, solvents, and maintenance. | Low initial setup cost; consumables (plates, solvents) are relatively inexpensive. |
| Complexity | More complex to operate and requires skilled personnel for method development and troubleshooting. | Simple to perform with minimal training. |
| Key Advantage | Superior for identifying and quantifying unknown impurities, including radiolysis products.[1][2][3][4] | Speed, simplicity, and low cost make it ideal for routine screening and high-throughput analysis. |
| Key Disadvantage | Potential for irreversible adsorption of some radiometal species onto the column, leading to inaccurate quantification.[8] | Limited resolution may lead to an overestimation of radiochemical purity if impurities co-elute with the main product.[1] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for assessing the radiochemical purity of commonly used radiopharmaceuticals.
Radio-HPLC Method for ¹⁷⁷Lu-PSMA-617
This method is suitable for the quantitative determination of the radiochemical purity of ¹⁷⁷Lu-PSMA-617.
Instrumentation:
-
HPLC system with a gradient pump, a UV detector, and a radioactivity detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
¹⁷⁷Lu-PSMA-617 reference standard.
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.
-
Sample Preparation: Dilute the ¹⁷⁷Lu-PSMA-617 sample with an appropriate solvent (e.g., water or mobile phase A) to a suitable radioactivity concentration.
-
Injection: Inject a known volume (e.g., 20 µL) of the sample onto the column.
-
Chromatographic Separation: Run a linear gradient program, for example:
-
0-2 min: 95% A, 5% B
-
2-12 min: Gradient to 30% A, 70% B
-
12-15 min: Hold at 30% A, 70% B
-
15-17 min: Gradient back to 95% A, 5% B
-
17-20 min: Re-equilibration at 95% A, 5% B
-
-
Data Acquisition: Monitor the eluent with both UV (at a suitable wavelength, e.g., 220 nm) and radioactivity detectors.
-
Data Analysis: Integrate the peaks in the radio-chromatogram. Calculate the radiochemical purity as the percentage of the area of the main peak relative to the total area of all radioactive peaks.
Radio-TLC Method for ⁶⁸Ga-DOTATATE
This method is a rapid and simple way to determine the radiochemical purity of ⁶⁸Ga-DOTATATE.
Materials:
-
iTLC-SG (instant thin-layer chromatography-silica gel) strips.
-
Developing chamber (e.g., a glass vial or tank).
-
Mobile Phase: A mixture of 1 M ammonium acetate and methanol (1:1 v/v).
-
Radio-TLC scanner or a gamma counter.
Procedure:
-
Strip Preparation: Cut the iTLC-SG strip to a suitable size (e.g., 1 x 10 cm). Draw a pencil line about 1 cm from the bottom (the origin).
-
Sample Spotting: Apply a small spot (1-2 µL) of the ⁶⁸Ga-DOTATATE solution onto the origin.
-
Development: Place the strip in the developing chamber containing the mobile phase, ensuring the origin is above the solvent level. Allow the solvent front to migrate near the top of the strip.
-
Drying: Remove the strip from the chamber and allow it to air dry completely.
-
Analysis:
-
Scanner: Scan the strip using a radio-TLC scanner to obtain a chromatogram.
-
Cutting and Counting: Alternatively, cut the strip into two sections (e.g., one containing the origin and the other the solvent front) and measure the radioactivity of each section in a gamma counter.
-
-
Calculation: The radiolabeled complex (⁶⁸Ga-DOTATATE) remains at the origin (Rf = 0.0-0.1), while unbound ⁶⁸Ga-chloride and other impurities migrate with the solvent front (Rf = 0.9-1.0). Calculate the radiochemical purity as the percentage of radioactivity at the origin relative to the total radioactivity on the strip.
Decision-Making Framework
The selection of the most appropriate method for assessing radiochemical purity is a critical decision in radiopharmaceutical research and development. The following flowchart provides a logical framework to guide this choice based on the specific requirements of the analysis.
Experimental Workflow
A well-defined workflow is essential for ensuring the consistency and reliability of radiochemical purity assessments. The following diagram illustrates a typical experimental workflow for the analysis of a radiolabeled ligand using Radio-HPLC.
References
- 1. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Validation of HPLC method for the determination of chemical andradiochemical purity of a 68Ga-labelled EuK-Sub-kf-(3-iodo-y-) DOTAGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Chelating Efficiency: Fluorinated vs. Non-Fluorinated β-Diketones
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is paramount for applications ranging from metal ion extraction to the development of metal-based therapeutics.[1][2][3] β-Diketones are a versatile class of compounds renowned for their ability to form stable complexes with a wide array of metal ions.[1] A key modification to the β-diketone scaffold is the introduction of fluorine atoms, which significantly alters their chemical properties and enhances their chelating efficiency. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated β-diketones, supported by experimental data and detailed methodologies.
The Fluorine Advantage: Unpacking the Mechanism
The superior chelating efficiency of fluorinated β-diketones stems from the strong electron-withdrawing inductive effect of fluorine atoms. Substituting hydrogen atoms on the methyl or methylene groups with fluorine increases the acidity of the ligand (lowers its pKa value).[4] This enhanced acidity facilitates the deprotonation of the β-diketone to its enolate form, which is the active chelating species. Consequently, fluorinated β-diketones can effectively chelate metal ions from more acidic solutions (lower pH) compared to their non-fluorinated analogs.[4] This characteristic is particularly advantageous in processes like the solvent extraction of metals, where maintaining a low pH is often necessary.[4][5]
Caption: Logical workflow illustrating how fluorination enhances the chelating properties of β-diketones.
Quantitative Comparison of Chelating Properties
The efficiency of a chelating agent can be quantified by its acidity constant (pKa) and the stability constant (log K) of the metal complexes it forms. A lower pKa indicates a stronger acid, while a higher log K value signifies a more stable complex. The data below compares acetylacetone (AA), a common non-fluorinated β-diketone, with its fluorinated derivatives, trifluoroacetylacetone (TFA) and hexafluoroacetylacetone (HFA).
| Ligand | Structure | pKa | Metal Ion | log K₁ (1:1 Complex) | log K₂ (1:2 Complex) |
| Acetylacetone (AA) | CH₃COCH₂COCH₃ | 9.7 | Cu²⁺ | 8.2 | 6.7 |
| Trifluoroacetylacetone (TFA) | CF₃COCH₂COCH₃ | 6.7 | Cu²⁺ | 6.8 | 5.0 |
| Hexafluoroacetylacetone (HFA) | CF₃COCH₂COCF₃ | 4.6 | Cu²⁺ | 5.4 | 3.8 |
Note: Stability constants can be influenced by experimental conditions such as solvent system, temperature, and ionic strength. The data presented is compiled for comparative purposes.
Another critical metric, particularly for solvent extraction applications, is the pH at which 50% of the metal ion is extracted (pH₅₀). For the extraction of Europium(III), the efficiency increases significantly with fluorination, as demonstrated by the extraction order: Thenoyltrifluoroacetone (TTA) < Acetylacetone (AA).[4] Acetylacetone shows less than 10% extraction of Eu(III) under conditions where TTA is highly effective.[4] Furthermore, in synergistic extraction systems using tributyl phosphate (TBP), the positive effect is negligible for non-fluorinated acetylacetone but strong for fluorinated β-diketones like HFA and TTA.[6][7]
Experimental Protocols
The determination of chelation efficiency involves standardized experimental procedures. Below are methodologies for two common techniques: solvent extraction and spectrophotometric determination of stability constants.
This method is used to determine the distribution of a metal ion between an aqueous phase and an immiscible organic phase containing the β-diketone.
Objective: To determine the extraction efficiency of a β-diketone for a specific metal ion.
Materials:
-
Stock solution of the metal salt (e.g., CuSO₄·5H₂O) of known concentration.
-
Solution of the β-diketone (fluorinated or non-fluorinated) in an organic solvent (e.g., chloroform, benzene).
-
Buffer solutions to adjust the pH of the aqueous phase.
-
Shake flasks or centrifuge tubes.
-
Mechanical shaker.
-
Centrifuge.
-
pH meter.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) spectrometer for metal ion concentration analysis.
Procedure:
-
Prepare a series of aqueous solutions containing the metal ion at a constant concentration.
-
Adjust the pH of each aqueous solution to a different, predetermined value using appropriate buffers.
-
In a shake flask, mix a known volume of the aqueous phase with an equal volume of the organic phase containing the β-diketone.[8]
-
Agitate the mixture vigorously using a mechanical shaker for a set period (e.g., 20-30 minutes) to ensure equilibrium is reached.[8]
-
Separate the two phases by allowing them to settle or by using a centrifuge for complete separation.[8]
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP.[8]
-
The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
The extraction percentage (%E) is calculated using the formula: %E = ([M]org / [M]initial) * 100, where [M]org is the metal concentration in the organic phase and [M]initial is the initial metal concentration in the aqueous phase.
This method relies on changes in the UV-Vis absorption spectrum upon complex formation to determine the stoichiometry and stability constant of the metal-ligand complex.[1][9]
Objective: To determine the stoichiometry (metal:ligand ratio) and stability constant of a metal-β-diketone complex.[1]
Materials:
-
Stock solution of the metal salt of known concentration.[1]
-
Stock solution of the β-diketone of known concentration.[1]
-
Appropriate solvent system (e.g., 50% dioxane-water).[1]
-
Buffer solution to maintain constant pH and ionic strength.[1]
-
UV-Vis spectrophotometer.[9]
-
Volumetric flasks and pipettes.
Procedure:
-
Stoichiometry Determination (Job's Method of Continuous Variation):
-
Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied systematically (e.g., from 1:9 to 9:1).[1][10]
-
Add buffer to each solution to maintain a constant pH.[1]
-
Record the UV-Vis absorption spectrum for each solution to find the wavelength of maximum absorbance (λmax) for the complex.[1]
-
Plot the absorbance at λmax against the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.[10]
-
-
Stability Constant Determination:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant and very low, while the concentration of the β-diketone is varied (and is in large excess).[9]
-
Measure the absorbance of each solution at the λmax of the complex.
-
The stability constant (K) can be calculated from the absorbance data using the Beer-Lambert law and the equilibrium expression for complex formation.[10]
-
Conclusion
The introduction of fluorine into the β-diketone structure provides a distinct advantage in chelation efficiency. The powerful inductive effect of fluorine enhances the ligand's acidity, enabling it to form stable metal complexes at lower pH values than its non-fluorinated counterparts.[4] This property is crucial for applications such as the selective extraction of lanthanides and actinides from acidic waste streams.[6][7] While the stability of the resulting complexes may sometimes be lower in absolute terms due to the same inductive effect weakening the final M-O bond, the ability to operate in acidic media often outweighs this, making fluorinated β-diketones the superior choice for many demanding research and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring fluorinated and non-fluorinated β-diketonates: synthesis and biological evaluation of first-row transition metal(II) complexes for cancer treatment [pubblicazioni.unicam.it]
- 3. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Fluorous Biphasic Solvent Extraction System for Lanthanides with a Fluorophilic β-Diketone Type Extractant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supercritical fluid extraction of lanthanides with fluorinated [beta]diketones and tributyl phosphate (Journal Article) | OSTI.GOV [osti.gov]
- 7. Supercritical Fluid Extraction of Lanthanides with Fluorinated .beta.-Diketones and Tributyl Phosphate | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. curresweb.com [curresweb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
